5-Iodo-2-methoxy-1,3-dimethylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-iodo-2-methoxy-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQAGCXPJUMLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556024 | |
| Record name | 5-Iodo-2-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55215-54-8 | |
| Record name | 5-Iodo-2-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Iodo-2-methoxy-1,3-dimethylbenzene CAS number and molecular structure
An In-depth Technical Guide to 5-Iodo-2-methoxy-1,3-dimethylbenzene for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Iodo-2-methoxy-1,3-dimethylbenzene, a key chemical intermediate. We will delve into its core characteristics, synthesis, reactivity, and applications, with a particular focus on its utility in the field of drug discovery and development. The information presented herein is curated to provide researchers and drug development professionals with the foundational knowledge and practical insights required for its effective application.
Compound Identification and Core Physicochemical Properties
5-Iodo-2-methoxy-1,3-dimethylbenzene, also known by its synonym 4-Iodo-3,5-dimethylanisole, is an organoiodine compound that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a strategically functionalized benzene ring, makes it a valuable precursor for creating more complex molecular architectures.
The core identifiers and physicochemical properties of this compound are summarized below for quick reference.
| Identifier | Value | Source(s) |
| CAS Number | 90609-47-5 | [3] |
| Molecular Formula | C₉H₁₁IO | [3] |
| Molecular Weight | 262.09 g/mol | [2] |
| IUPAC Name | 2-Iodo-5-methoxy-1,3-dimethylbenzene | [1] |
| Synonyms | 4-Iodo-3,5-dimethylanisole, 3,5-Dimethyl-4-iodoanisole | [1][2] |
| InChI Key | VKQAGCXPJUMLEZ-UHFFFAOYSA-N | |
| SMILES | COC1=CC(I)=C(C)C=C1C | Derived |
Molecular Structure Diagram
Caption: Molecular structure of 5-Iodo-2-methoxy-1,3-dimethylbenzene.
Synthesis and Mechanistic Considerations
The synthesis of 5-Iodo-2-methoxy-1,3-dimethylbenzene typically starts from commercially available 3,5-dimethylphenol. The process involves two key transformations: methylation of the phenol to form an anisole, followed by regioselective iodination.
Synthetic Workflow Diagram
Caption: General synthetic workflow.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative example based on established chemical principles. Researchers should always first consult and adhere to safety data sheets and perform a thorough risk assessment.
Step 1: Methylation of 3,5-Dimethylphenol
-
Rationale: The phenolic hydroxyl group is converted to a methoxy group to prevent unwanted side reactions during the subsequent iodination step and to install the desired methoxy functionality. Dimethyl sulfate is a common and effective methylating agent.
-
Procedure:
-
To a solution of 3,5-dimethylphenol (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension vigorously at room temperature.
-
Slowly add dimethyl sulfate (1.1 eq) dropwise, maintaining the temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude 3,5-dimethylanisole can be purified by distillation or used directly in the next step if sufficiently pure.
-
Step 2: Regioselective Iodination of 3,5-Dimethylanisole
-
Rationale: The methoxy and two methyl groups are ortho-, para-directing activators. The position between the two methyl groups (position 2) is sterically hindered. The positions ortho to the methoxy group (positions 2 and 6) are also activated. However, the position para to the methoxy group (position 4, which corresponds to position 5 in the final product name) is electronically activated and sterically accessible, making it the most favorable site for electrophilic iodination. A combination of molecular iodine (I₂) and an oxidizing agent like Phenyliodine diacetate (PIDA) is effective for generating the electrophilic iodine species.[4]
-
Procedure:
-
Dissolve 3,5-dimethylanisole (1.0 eq), molecular iodine (I₂, 1.0 eq), and PIDA (1.5 eq) in a suitable solvent such as dichloromethane (DCM).[4]
-
Stir the mixture at a controlled temperature (e.g., 60°C) under an inert atmosphere (e.g., Nitrogen).[4]
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.[4]
-
After completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.[4]
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[4]
-
The crude product can be purified by column chromatography on silica gel to yield pure 5-Iodo-2-methoxy-1,3-dimethylbenzene.
-
Key Reactions and Applications in Drug Development
The true value of 5-Iodo-2-methoxy-1,3-dimethylbenzene lies in its capacity to participate in a variety of powerful C-C and C-N bond-forming reactions, which are cornerstones of modern pharmaceutical synthesis.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The aryl iodide moiety is an excellent substrate for numerous cross-coupling reactions. The carbon-iodine bond is relatively weak, facilitating the crucial oxidative addition step in catalytic cycles.[5]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is one of the most widely used reactions for constructing complex molecular scaffolds in drug candidates.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, which can be further functionalized or are themselves present in some active pharmaceutical ingredients (APIs).
-
Buchwald-Hartwig Amination: Reaction with amines to form arylamines, a common motif in many drug molecules.
The presence of the methoxy and dimethyl groups on the ring influences the electronic properties and steric environment of the reaction center, which can be leveraged to control reactivity and selectivity. For instance, related methoxy-substituted aryl halides are key intermediates in the synthesis of compounds with potential antileukemic and antitumor activities.[6][7]
Role as a Pharmaceutical Building Block
The substituted benzene ring of 5-Iodo-2-methoxy-1,3-dimethylbenzene is a scaffold that can be elaborated into more complex structures. The ability to precisely introduce new functionalities via the iodo group makes it a valuable starting material. For example, the 1,2,3-triazole ring, often found in drug molecules, can be introduced through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction after converting the iodide to an azide or an alkyne.[8] This highlights the compound's potential in creating diverse libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper handling of 5-Iodo-2-methoxy-1,3-dimethylbenzene is crucial. Based on available safety data sheets, the compound presents several hazards.
-
Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Precautions:
-
First Aid:
Conclusion
5-Iodo-2-methoxy-1,3-dimethylbenzene is a valuable and versatile chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its well-defined structure and the reactivity of its aryl iodide group allow for its incorporation into complex molecular designs through a variety of robust and reliable chemical transformations. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel chemical entities with therapeutic promise.
References
- Merck Millipore. (n.d.). SAFETY DATA SHEET. [https://www.merckmillipore.com/INTERSHOP/web/WFS/Merck-INT-Site/en_US/-/USD/ShowProduct-File?ProductUUID=g.s.s.Y.iUAAAFA.EM.a.s.&CatalogID=Merck_INT&ContentID=8.20727_SDS_EN_US.pdf& "]";
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LookChem. (n.d.). Cas 90609-47-5, 1-IODO-2,6-DIMETHYL-4-METHOXYBENZENE. Retrieved from [Link]
- Yoshida, I., & Suzuki, S. (2005). Preparation of thiophene derivatives as STAT6 inhibitors for treatment of allergic disease. Japanese Kokai Tokkyo Koho.
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Supporting Information For - Rsc.org. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-iodo-1,3-dimethylbenzene. Retrieved from [Link]
- Google Patents. (2011). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
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NIST. (n.d.). Benzene, 1-iodo-2,4-dimethyl-. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026). 2-Iodo-5-methoxybenzoic Acid: A Deep Dive into its Mechanistic Insights and Reactivity. Retrieved from [Link]
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Carl ROTH. (n.d.). 5-Iodo-2,3-dimethoxybenzaldehyde, 1 g. Retrieved from [Link]
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Düzleyen, B., Karakaya, G., & Aytemir, M. D. (2024). The Use of Click Chemistry in Drug Development Applications. Hacettepe University Journal of the Faculty of Pharmacy, 44(2), 53-62. [Link]
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PubChem. (n.d.). (2H10)-p-xylene. Retrieved from [Link]
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Tron, G. C., et al. (2008). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. Bioorganic & medicinal chemistry, 16(8), 4547–4556. [Link]
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ResearchGate. (n.d.). Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4-Methoxybenzyl Derivatives Bearing Imidazo[2,1-b][10][11]thiadiazole. Retrieved from [Link]
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Health and Safety Considerations for Handling 5-Iodo-2-methoxy-1,3-dimethylbenzene
An In-Depth Technical Guide for Advanced Organic Synthesis
Executive Summary & Chemical Profiling
5-Iodo-2-methoxy-1,3-dimethylbenzene (CAS: 55215-54-8) is a highly specialized aryl iodide utilized extensively as an electrophilic coupling partner in advanced organic synthesis. Its electron-rich aromatic ring, driven by the electron-donating methoxy and methyl groups, makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. Recently, this compound has proven critical in the rapid synthesis of α-synuclein proaggregators via Pd-catalyzed C–H arylation, a breakthrough that streamlines real-time quaking-induced conversion (RT-QuIC) assays for the early diagnosis of Parkinson's disease and other α-synucleinopathies[1].
While highly valuable, the presence of the heavy iodine atom introduces specific physicochemical hazards. The relatively low bond dissociation energy of the aryl C–I bond (~65 kcal/mol) facilitates oxidative addition during catalysis but simultaneously renders the molecule susceptible to photolytic and thermal degradation.
Table 1: Quantitative Physicochemical & Hazard Data
| Parameter | Value / Description |
| Chemical Name | 5-Iodo-2-methoxy-1,3-dimethylbenzene |
| CAS Registry Number | 55215-54-8[2] |
| Molecular Formula | C9H11IO[2] |
| Molecular Weight | 262.09 g/mol [2] |
| Physical State | Colorless to light yellow liquid/solid[3] |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335) |
| Storage Requirements | 2–8 °C, inert atmosphere (Ar/N₂), light-protected (amber vial) |
Mechanistic Hazard Analysis: Photolysis and The C–I Bond
To handle 5-Iodo-2-methoxy-1,3-dimethylbenzene safely, researchers must understand the causality behind its degradation. The primary hazard stems from the homolytic cleavage of the carbon-iodine bond when exposed to ambient ultraviolet (UV) or intense visible light.
When the C–I bond absorbs a photon (
Photolytic degradation pathway of 5-Iodo-2-methoxy-1,3-dimethylbenzene via C-I bond cleavage.
Engineering Controls & Storage Directives
Because 5-Iodo-2-methoxy-1,3-dimethylbenzene is a halogenated aromatic compound, standard laboratory safety protocols must be strictly augmented with specific environmental controls.
-
Ventilation: All handling must occur within a certified chemical fume hood with a minimum face velocity of 0.5 m/s. This prevents inhalation of any volatilized molecular iodine or organic vapors.
-
Storage Causality: The compound must be stored in amber glass vials to block UV transmission, thereby arresting the photolytic degradation pathway described above. Furthermore, it should be stored under an inert argon atmosphere at 2–8 °C. Argon is heavier than air and provides a protective blanket that prevents atmospheric oxygen from initiating oxidative radical chain reactions.
-
PPE: Nitrile gloves (double-gloving recommended during synthesis), safety goggles, and a flame-resistant lab coat.
Experimental Workflow: Safe Handling in Cross-Coupling Reactions
The following protocol details the safe utilization of 5-Iodo-2-methoxy-1,3-dimethylbenzene in a standard Pd-catalyzed C–H arylation (e.g., synthesizing benzoxazole derivatives[1]). Every step is designed as a self-validating system to ensure both safety and scientific integrity.
Step 1: Storage Retrieval & Inspection
-
Action: Remove the amber vial from the 2–8 °C refrigerator and allow it to equilibrate to room temperature inside a desiccator.
-
Causality: Opening a cold vial exposes the interior to ambient humidity, causing water condensation. Water can poison sensitive transition-metal catalysts used in downstream cross-coupling.
-
Self-Validation Check: Visually inspect the compound. A colorless to pale-yellow appearance confirms structural integrity. A deep purple or brown tint indicates I₂ formation (degradation).
Step 2: Fume Hood Transfer & Dispensing
-
Action: Transfer the vial into a fume hood. Flush the headspace of the reaction flask with Argon. Use an anti-static spatula to weigh the required mass.
-
Causality: Static discharge can ignite flammable solvent vapors typically present in organic hoods.
-
Self-Validation Check: Observe the Schlenk line bubbler; a steady rate of 1–2 bubbles per second confirms a positive inert pressure system, ensuring no oxygen ingress.
Step 3: Reaction Assembly
-
Action: Dissolve the aryl iodide in a degassed solvent (e.g., anhydrous DMAc) and add the Pd-catalyst and base. Seal the vessel and heat to the required temperature.
-
Causality: Degassing the solvent removes dissolved O₂, which would otherwise competitively oxidize the Pd(0) catalyst to an inactive Pd(II) species, halting the arylation cycle.
-
Self-Validation Check: The reaction mixture should transition to a characteristic dark, homogeneous color (indicating active Pd-complex formation) without the precipitation of black Pd-black (which would indicate catalyst decomposition).
Step 4: Quenching & Workup
-
Action: Upon reaction completion, cool the flask and quench with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Causality: Thiosulfate acts as a mild reducing agent, specifically targeting any unreacted iodine or liberated I₂, reducing it to benign, water-soluble iodide ions (I⁻).
Step-by-step experimental workflow for handling aryl iodides in cross-coupling reactions.
Emergency Response & Decontamination Protocols
In the event of a spill involving 5-Iodo-2-methoxy-1,3-dimethylbenzene, immediate containment is required to prevent environmental contamination and halogen exposure.
-
Isolation: Evacuate non-essential personnel from the immediate vicinity of the fume hood.
-
Neutralization (The Redox Mechanism): Cover the spill with an absorbent material (e.g., sand or vermiculite) soaked in a 10% aqueous sodium thiosulfate solution. The underlying chemical logic is a redox reaction:
This converts toxic, volatile molecular iodine into highly soluble, non-volatile iodide and tetrathionate salts. -
Self-Validation Check: The decontamination is considered successful and complete when the characteristic yellow/brown/purple staining of the iodine is entirely neutralized, leaving a colorless residue that can be safely swept up and disposed of as halogenated solid waste.
References
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Takada, F., et al. (2022). Identification of α-Synuclein Proaggregator: Rapid Synthesis and Streamlining RT-QuIC Assays in Parkinson's Disease. ACS Medicinal Chemistry Letters, 13(9), 1421-1426. Available at:[Link]
-
Majhi, P. K., et al. (2026). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. The Journal of Organic Chemistry, 91(5), 2257-2267. Available at:[Link]
Sources
Commercial availability and suppliers of 5-Iodo-2-methoxy-1,3-dimethylbenzene
An In-Depth Technical Guide to 5-Iodo-2-methoxy-1,3-dimethylbenzene for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, application, and commercial landscape of 5-Iodo-2-methoxy-1,3-dimethylbenzene. It aims to provide not just procedural knowledge but also the underlying scientific rationale to empower innovative research.
Introduction and Strategic Importance
5-Iodo-2-methoxy-1,3-dimethylbenzene (also known as 2-iodo-5-methoxy-1,3-dimethylbenzene or 3,5-dimethyl-4-iodoanisole) is an aromatic organic compound that has gained traction as a versatile building block in advanced organic synthesis.[1] Its strategic importance lies in the specific arrangement of its functional groups: two activating methyl groups, a directing methoxy group, and a highly reactive iodo-substituent on a benzene core. This unique constitution makes it an ideal precursor for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical and agrochemical agents.[1] The carbon-iodine bond is the most reactive among the halogens for oxidative addition in transition metal-catalyzed cross-coupling reactions, offering a distinct advantage in synthetic efficiency and reaction conditions.
Compound Identification:
-
CAS Number: 90609-47-5[2]
-
Molecular Formula: C₉H₁₁IO
-
Synonyms: 2-iodo-5-methoxy-1,3-dimethylbenzene, 3,5-dimethyl-4-iodoanisole[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting.
| Property | Value | Source |
| Molecular Weight | 262.09 g/mol | |
| Linear Formula | C₉H₁₁IO | |
| InChI Key | VKQAGCXPJUMLEZ-UHFFFAOYSA-N | |
| Physical Form | Solid (Typical) | General knowledge |
| Purity | Typically ≥95% | [3][4] |
Spectroscopic Characterization: While a specific public spectrum for this exact compound is not available in the provided search results, characterization would rely on standard analytical techniques. Researchers should expect:
-
¹H NMR: Distinct signals for the two aromatic protons, the methoxy group protons (around 3.8-4.0 ppm), and the two methyl group protons (around 2.2-2.5 ppm).
-
¹³C NMR: Signals corresponding to the nine unique carbon atoms, including the iodine-bearing carbon, which would be shifted relative to its non-halogenated analog.
-
Mass Spectrometry (MS): A molecular ion peak confirming the mass of 262.09 g/mol and a characteristic isotopic pattern for the presence of one iodine atom.
Commercial Availability and Procurement
5-Iodo-2-methoxy-1,3-dimethylbenzene is available from several specialized chemical suppliers, primarily for research and development purposes. When sourcing this material, it is crucial to verify purity and obtain a lot-specific Certificate of Analysis (COA).
| Supplier | Typical Product Name | Notes |
| Sigma-Aldrich (via AOBChem) | 5-Iodo-2-methoxy-1,3-dimethylbenzene | Available for research and organizational pricing.[5] |
| Key Organics | 2-iodo-5-methoxy-1,3-dimethylbenzene | Listed as a building block in their catalog.[2] |
| LookChem | 1-IODO-2,6-DIMETHYL-4-METHOXYBENZENE | Platform lists various potential suppliers and related products.[1] |
| ChemScene LLC | 2-Iodo-4-(methoxymethoxy)-1,3-dimethylbenzene | A related compound with a protecting group, indicating derivatization potential.[4] |
Synthesis and Manufacturing Pathways
The synthesis of 5-Iodo-2-methoxy-1,3-dimethylbenzene typically starts from more common precursors. A plausible and efficient synthetic route involves the direct iodination of the corresponding anisole derivative, 2-methoxy-1,3-dimethylbenzene (3,5-dimethylanisole). The electron-donating nature of the methoxy and methyl groups activates the aromatic ring towards electrophilic substitution, with the iodine atom being directed to the para position relative to the strong directing methoxy group.
Caption: Proposed synthesis of 5-Iodo-2-methoxy-1,3-dimethylbenzene.
This method is favored for its high atom economy and the use of relatively accessible reagents.[6] Alternative routes could involve the methylation of 4-iodo-3,5-dimethylphenol using a methylating agent like dimethyl sulfate or methyl iodide.[1]
Core Applications in Drug Discovery and Organic Synthesis
The primary utility of 5-Iodo-2-methoxy-1,3-dimethylbenzene stems from its function as a molecular scaffold, particularly in reactions that form new carbon-carbon and carbon-heteroatom bonds.
Central Role in Cross-Coupling Reactions: The iodine substituent is an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its application in medicinal chemistry, allowing for the strategic introduction of diverse functional groups and the construction of complex molecular libraries for structure-activity relationship (SAR) studies.[7][8]
Key reactions include:
-
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, crucial for kinase inhibitor synthesis.[7][8]
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
The ability to use these modern synthetic methods makes this compound a valuable starting material for targeting a range of biological entities, including protein kinases, which are pivotal in cancer therapy.[7]
Generalized Experimental Protocol: Suzuki Cross-Coupling
This protocol provides a representative workflow for using an aryl iodide like 5-Iodo-2-methoxy-1,3-dimethylbenzene.
-
Reactor Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene, dioxane, or DMF, with a small amount of water.
-
Reaction: Heat the mixture with vigorous stirring at a temperature ranging from 80-120 °C. Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Caption: General workflow for a Suzuki cross-coupling reaction.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 5-Iodo-2-methoxy-1,3-dimethylbenzene is essential. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before use.[9]
GHS Hazard Information (Based on related compounds):
-
H335: May cause respiratory irritation.[11]
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.[9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] |
| Spill & Disposal | For spills, collect material using spark-proof tools and place in a suitable container for disposal.[9] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |
Conclusion
5-Iodo-2-methoxy-1,3-dimethylbenzene is a strategically valuable building block for chemical synthesis. Its commercial availability and the high reactivity of its carbon-iodine bond make it an excellent substrate for modern cross-coupling reactions, enabling the efficient construction of complex molecules. For researchers in medicinal chemistry and drug discovery, this compound offers a reliable starting point for creating diverse chemical libraries and novel therapeutic candidates. Adherence to strict safety protocols is mandatory for its handling and application in the laboratory.
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Cas 90609-47-5, 1-IODO-2,6-DIMETHYL-4-METHOXYBENZENE. LookChem. [Link]
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Supporting Information For. Rsc.org. [Link]
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5-Iodo-2,3-dimethoxybenzaldehyde, 1 g. Carl ROTH. [Link]
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5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573. PubChem. [Link]
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(PDF) 2-Iodo-1,3-dimethoxybenzene. ResearchGate. [Link]
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Iodination of di-and trimethoxy substituted benzene derivatives using... ResearchGate. [Link]
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Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. [Link]
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5-Iodo-1,2,3-trimethoxybenzene | C9H11IO3 | CID 298133. PubChem. [Link]
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1,3-Dibromo-2-iodo-5-methoxybenzene | C7H5Br2IO | CID 5142040. PubChem. [Link]
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- 3. 1,3-Dichloro-5-iodo-2-methoxybenzene | 71742-42-2 [sigmaaldrich.com]
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- 5. 5-Iodo-2-methoxy-1,3-dimethylbenzene [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling of 5-Iodo-2-methoxy-1,3-dimethylbenzene
Executive Summary & Chemical Profile[1]
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 5-Iodo-2-methoxy-1,3-dimethylbenzene (CAS: 90609-47-5), also known as 4-iodo-2,6-dimethylanisole .
This substrate is a critical intermediate in the synthesis of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), most notably Rilpivirine (Edurant). Its structural core—an electron-rich, trisubstituted benzene ring—presents specific challenges and opportunities in catalysis. While the iodine handle is highly reactive, the electron-donating methoxy and methyl groups increase the electron density of the aromatic ring, potentially slowing the oxidative addition step compared to electron-deficient aryl halides. Furthermore, the ortho-methyl groups (relative to the methoxy) create a specific steric pocket that must be preserved, though the iodine itself (para to the methoxy) remains relatively accessible.
Chemical Identity
| Property | Detail |
| Systematic Name | 5-Iodo-2-methoxy-1,3-dimethylbenzene |
| Common Synonym | 4-Iodo-2,6-dimethylanisole |
| CAS Number | 90609-47-5 |
| Molecular Formula | C₉H₁₁IO |
| Molecular Weight | 262.09 g/mol |
| Key Structural Feature | Electron-rich arene; Iodine para to Methoxy; Methyls meta to Iodine.[1] |
Strategic Analysis: The "Why" Behind the Protocol
To ensure high yields and reproducibility, we must address the mechanistic nuances of this specific substrate.
Electronic Deactivation & Catalyst Choice
The substrate features three electron-donating groups (1 x OMe, 2 x Me). In the catalytic cycle, electron-rich aryl halides undergo oxidative addition to Pd(0) slower than their electron-poor counterparts.
-
Solution: We utilize Pd(dppf)Cl₂·CH₂Cl₂ or Pd(dtbpf)Cl₂ . These bidentate ferrocenyl ligands possess a large bite angle and electron-rich phosphines, which stabilize the Pd(II) species and facilitate the reductive elimination step, while remaining active enough for the oxidative addition of the aryl iodide.
Base & Solvent Effects
The coupling requires a base to activate the boronic acid (forming the boronate species) for transmetallation.
-
Solvent: A 1,4-Dioxane/Water (4:1) system is chosen. The water is essential for dissolving the inorganic base, while dioxane solubilizes the lipophilic aryl iodide.
-
Base: Potassium Phosphate Tribasic (K₃PO₄) is preferred over Carbonate (K₂CO₃) for this substrate. Phosphate is gentle enough to prevent hydrolytic deiodination but strong enough to drive the transmetallation of hindered or electron-rich boronic acids often coupled with this scaffold.
Detailed Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Grade |
| 5-Iodo-2-methoxy-1,3-dimethylbenzene | 1.0 | Electrophile | >98% HPLC |
| Aryl Boronic Acid (R-B(OH)₂) | 1.2 - 1.5 | Nucleophile | >97% |
| Pd(dppf)Cl₂·CH₂Cl₂ | 0.03 (3 mol%) | Catalyst | Catalyst Grade |
| K₃PO₄ (Tribasic) | 3.0 | Base | Anhydrous |
| 1,4-Dioxane | -- | Solvent | Degassed, Anhydrous |
| Water (DI) | -- | Co-solvent | Degassed |
Step-by-Step Procedure
Step 1: Reaction Assembly (Inert Atmosphere)
-
Equip a dry reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum.
-
Charge the flask with 5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 equiv), the corresponding Boronic Acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Critical Step: Evacuate the flask and backfill with Nitrogen (or Argon) three times to remove atmospheric oxygen. Oxygen causes homocoupling of the boronic acid and deactivates the Pd catalyst.
Step 2: Catalyst & Solvent Addition
-
Under a positive stream of Nitrogen, add the Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%).
-
Add the solvent mixture 1,4-Dioxane/Water (4:1 v/v) via syringe. A concentration of 0.1 M to 0.2 M relative to the aryl iodide is optimal.
-
Example: For 1 mmol (262 mg) of substrate, use approx. 5–10 mL of solvent.
-
-
Seal the vessel.
Step 3: Reaction Execution
-
Heat the reaction mixture to 80–90 °C in an oil bath or heating block.
-
Stir vigorously (≥600 RPM). The biphasic nature of the solvent system requires efficient mixing to facilitate phase transfer.
-
Monitor: Check reaction progress by HPLC or TLC after 2 hours.
-
TLC Eluent:[2] Hexanes/Ethyl Acetate (typically 9:1 or 8:2 depending on the product).
-
Visualization: UV (254 nm). The starting iodide is UV active.
-
Step 4: Workup & Purification
-
Once conversion is >98%, cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate the layers.[3] Extract the aqueous layer twice with EtOAc.
-
Combine organic layers and wash with Brine (Sat. NaCl).
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Purification: Flash column chromatography on Silica Gel.
-
Note: The methoxy and methyl groups make the product relatively lipophilic; start with a non-polar gradient (100% Hexanes → 10% EtOAc/Hexanes).
-
Visualized Workflow & Mechanism
The following diagrams illustrate the operational workflow and the catalytic logic tailored for this substrate.
Operational Workflow
Figure 1: Step-by-step operational workflow for the coupling reaction.
Catalytic Cycle Logic (Substrate Specific)
Figure 2: The catalytic cycle highlighting the entry of the electron-rich aryl iodide.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation (Pd black formation). | Ensure rigorous degassing. Switch to Pd(dtbpf)Cl₂ (more active). Increase temp to 100°C. |
| Protodehalogenation (Ar-I | Solvent too "wet" or proton source available; reaction too slow. | Use anhydrous Dioxane. Switch base to anhydrous K₂CO₃. |
| Homocoupling (Ar-Ar) | Oxygen presence or excess Boronic Acid. | Verify inert atmosphere.[3] Add Boronic acid slowly or reduce equivalents. |
| Starting Material Remains | Steric hindrance of coupling partner.[4] | Switch solvent to Toluene/Water (10:1) and run at 100°C to force contact. |
References
-
Synthesis of Rilpivirine Intermediates
- General Suzuki Coupling of Electron-Rich Aryl Iodides: Title: "Carbonylative Suzuki–Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles." Source: Thieme Connect (Synlett).
- Substrate Identity & Properties: Title: "5-Iodo-2-methoxy-1,3-dimethylbenzene Product Page & CAS D
-
Mechanistic Insights on Pd-Catalyzed Couplings
- Title: "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]."
- Source: ACS Public
-
URL:[Link]
Sources
Technical Application Note: High-Efficiency C-N Coupling of 5-Iodo-2-methoxy-1,3-dimethylbenzene
Part 1: Core Directive & Scientific Rationale
Executive Summary
This application note details the optimized protocols for the Buchwald-Hartwig amination of 5-Iodo-2-methoxy-1,3-dimethylbenzene (also referred to as 4-iodo-2,6-dimethylanisole). While aryl iodides are typically highly reactive, this specific substrate presents a unique electronic profile: it is an electron-rich aryl halide due to the combined donating effects of the methoxy group and two methyl groups.
Contrary to sterically hindered substrates where the oxidative addition is facile but amine coordination is difficult, this substrate is sterically accessible at the reaction site (C5) but electronically deactivated . The high electron density on the aromatic ring makes the oxidative addition of Pd(0) thermodynamically less favorable compared to electron-deficient arenes. Therefore, the protocol prioritizes electron-rich, bulky dialkylbiaryl phosphine ligands to facilitate both oxidative addition and the subsequent reductive elimination.
Structural Analysis & Mechanistic Implications
-
Substrate: 5-Iodo-2-methoxy-1,3-dimethylbenzene
-
Steric Environment: The iodine atom is at position 5. The adjacent positions (4 and 6) are occupied by Hydrogen atoms. The bulky methyl groups (positions 1 and 3) and methoxy group (position 2) are distal to the reaction site.
-
Electronic Environment: The ring possesses three Electron Donating Groups (EDGs): one methoxy (
) and two methyls ( ).
Part 2: Visualization of Reaction Logic
Catalytic Cycle & Decision Pathways
The following diagram illustrates the specific catalytic pathway optimized for this electron-rich substrate, highlighting the critical role of the ligand in driving the cycle forward against electronic resistance.
Caption: Catalytic cycle emphasizing Oxidative Addition as the critical control point for electron-rich aryl iodides.
Part 3: Experimental Protocols
Protocol A: Coupling with Primary Amines
Objective: High-yield coupling of 5-Iodo-2-methoxy-1,3-dimethylbenzene with primary alkyl or aryl amines. Recommended Ligand: BrettPhos or tBuBrettPhos . These ligands are specifically engineered to prevent the formation of stable Pd-amine complexes that can arrest the cycle with primary amines.
Reagents:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol, ~262 mg)
-
Primary Amine: 1.2 equiv
-
Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
-
Ligand: BrettPhos (4 mol% - maintain 2:1 L:Pd ratio)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane or Toluene (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial equipped with a magnetic stir bar with Pd(OAc)₂ (4.5 mg, 0.02 mmol), BrettPhos (21.5 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Substrate Addition: Add 5-Iodo-2-methoxy-1,3-dimethylbenzene (262 mg, 1.0 mmol). If the amine is a solid, add it now (1.2 mmol).
-
Solvation: Seal the vial with a septum cap. Evacuate and backfill with Argon (3x). Inject anhydrous 1,4-Dioxane (4 mL) via syringe.
-
Amine Addition (Liquid): If the amine is liquid, add it via microliter syringe at this stage.
-
Activation: Place the vial in a pre-heated heating block at 90°C .
-
Monitoring (Self-Validation):
-
Visual Check: The reaction should turn from a cloudy suspension to a dark orange/brown solution. Black precipitate indicates catalyst decomposition (poisoning).
-
TLC Check: Elute with 10% EtOAc/Hexanes. The starting aryl iodide (high Rf, UV active) should disappear within 2-4 hours. The product will likely be more polar and fluorescent.
-
-
Work-up: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd and salts. Concentrate the filtrate in vacuo.[1]
-
Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).
Protocol B: Coupling with Secondary Amines
Objective: Coupling with cyclic secondary amines (e.g., morpholine, piperidine) or acyclic secondary amines. Recommended Ligand: RuPhos . This ligand provides the steric bulk necessary to force the reductive elimination of secondary amines.
Reagents:
-
Substrate: 1.0 equiv
-
Secondary Amine: 1.2 equiv
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: RuPhos (4 mol%)
-
Base: NaOtBu (1.4 equiv) or Cs₂CO₃ (2.0 equiv, if ester/cyano groups present)
-
Solvent: Toluene (preferred for RuPhos)
Modifications to Methodology:
-
Follow steps 1-4 as above, substituting BrettPhos with RuPhos and Dioxane with Toluene .
-
Temperature: Heat to 100°C . Secondary amines often require slightly higher energy for the reductive elimination step due to increased steric crowding at the metal center.
Part 4: Data Presentation & Troubleshooting
Optimization Matrix
Use this table to diagnose low yields or stalled reactions.
| Observation | Probable Cause | Corrective Action |
| Starting Material Remains | Oxidative Addition failed (Deactivated Ring) | Switch to XPhos or tBuXPhos ; Increase Temp to 110°C. |
| Dehalogenation (Ar-H formed) | Switch base to Cs₂CO₃ ; Use BrettPhos (highly selective against | |
| Pd Black Precipitation | Catalyst Decomposition / Oxygen Leak | Ensure rigorous degassing; Add ligand before Pd source; Increase Ligand:Pd ratio to 3:1. |
| Low Conversion with NaOtBu | Base sensitivity / Functional Group incompatibility | Switch to weak base system: K₃PO₄ or Cs₂CO₃ in tBuOH or DME . |
Comparative Ligand Performance (Predicted)
Based on electronic parameters of 5-Iodo-2-methoxy-1,3-dimethylbenzene:
| Ligand | Suitability | Rationale |
| BrettPhos | ⭐⭐⭐⭐⭐ | Best for primary amines; prevents formation of stable Pd-amine dimers. |
| RuPhos | ⭐⭐⭐⭐⭐ | Best for secondary amines; bulky isopropyl groups facilitate reductive elimination. |
| BINAP | ⭐⭐ | Older generation; often fails with electron-rich aryl halides due to slower oxidative addition. |
| PPh₃ | ⭐ | Ineffective; lacks the electron richness to support OA into electron-rich Ar-I. |
Part 5: Workflow Visualization
Caption: Operational workflow for the amination of 5-Iodo-2-methoxy-1,3-dimethylbenzene.
Part 6: References
-
Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[2]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][3][4][5][6][7] Chemical Reviews, 116(19), 12564–12649.
-
Maitro, G., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination.[8] ACS Omega.
-
BenchChem Protocols. (2025). General protocols for Buchwald-Hartwig amination of electron-rich aryl halides.
Sources
- 1. Synthesis routes of 4-Iodo-2,6-dimethylaniline [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Step-by-step guide for Heck coupling with 5-Iodo-2-methoxy-1,3-dimethylbenzene
Application Note: Optimized Heck Coupling Protocols for 5-Iodo-2-methoxy-1,3-dimethylbenzene
Executive Summary & Substrate Analysis
This guide details the operational protocols for performing Mizoroki-Heck alkenylations on 5-Iodo-2-methoxy-1,3-dimethylbenzene (also referred to as 4-iodo-2,6-dimethylanisole).
While aryl iodides are generally considered "privileged" substrates in Palladium catalysis due to their facile oxidative addition, this specific scaffold presents a unique electronic profile. The methoxy group at the C2 position (para to the iodine) exerts a strong electron-donating effect (+M), which increases the electron density at the C-I bond. Theoretically, this renders the oxidative addition step slightly slower compared to electron-deficient aryl iodides.[1] However, the steric environment around the iodine (C5) is relatively open, flanked by protons rather than the methyl groups at C1 and C3.
Therefore, the recommended strategy prioritizes Ligand-Free Phase-Transfer Catalysis (Jeffery Conditions) . This method utilizes the high reactivity of the iodide leaving group to bypass the need for expensive phosphine ligands, resulting in a greener, more cost-effective process with simplified purification.
Mechanistic Insight & Reaction Logic
To ensure reproducibility, researchers must understand the specific catalytic cycle operative for this substrate.
-
The Neutral Pathway: For aryl iodides, the reaction typically proceeds via the "neutral" mechanism.[2][3] The active Pd(0) species undergoes oxidative addition to the Ar-I bond.[4]
-
The Role of TBAB (Jeffery Conditions): Tetrabutylammonium bromide (TBAB) serves a dual function:
-
Phase Transfer: It solubilizes inorganic bases (like carbonate) in organic media.
-
Nanoparticle Stabilization: It stabilizes "homeopathic" clusters of Pd(0), preventing bulk aggregation into inactive Palladium black, which is critical when working with electron-rich substrates that might require longer reaction times.
-
Visualizing the Catalytic Cycle
Figure 1: The neutral catalytic cycle emphasizing the role of TBAB in stabilizing the active Pd(0) species during the transformation of electron-rich aryl iodides.
Experimental Protocols
Method A: The "Jeffery" Protocol (Recommended)
Best for: Routine synthesis, scale-up, and "green" chemistry requirements. High efficiency for aryl iodides.
| Parameter | Specification | Notes |
| Catalyst | Pd(OAc)₂ | 1–2 mol%.[5] Simple, air-stable salt. |
| Additive | TBAB (Tetrabutylammonium bromide) | 1.0 equiv. Critical for stabilization. |
| Base | NaHCO₃ or K₂CO₃ | 2.5 equiv. Mild inorganic bases prevent side reactions. |
| Solvent | DMF (N,N-Dimethylformamide) | High boiling point, excellent solubility. |
| Temperature | 80 °C – 100 °C | Do not exceed 120°C to avoid dehalogenation. |
Step-by-Step Procedure:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add:
-
5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol, 262 mg).
-
TBAB (1.0 mmol, 322 mg).
-
NaHCO₃ (2.5 mmol, 210 mg).
-
Pd(OAc)₂ (0.02 mmol, 4.5 mg).
-
-
Solvent & Substrate: Add DMF (5.0 mL) and the coupling partner (e.g., n-butyl acrylate or styrene, 1.2 – 1.5 mmol).
-
Degassing: Cap the flask with a septum. Insert a needle connected to a nitrogen/argon line and a vent needle. Sparge the solution for 5 minutes (optional but recommended for reproducibility).
-
Reaction: Remove needles, seal, and heat the mixture to 90 °C in a pre-heated oil bath.
-
Monitoring: Monitor by TLC (typically Hexane/EtOAc 9:1). The starting iodide (high R_f) should disappear within 2–6 hours.
-
Note: The mixture will turn black (Pd nanoparticles) over time. This is normal.
-
-
Workup:
-
Purification: Flash column chromatography.
Method B: Classical Phosphine Protocol
Best for: Substrates that fail Method A, or when strict anhydrous conditions are already present.
| Parameter | Specification | Notes |
| Catalyst | Pd(OAc)₂ + PPh₃ | In situ generation of Pd(PPh₃)₂ species. |
| Base | Triethylamine (Et₃N) | Acts as both base and reducing agent for Pd(II). |
| Solvent | MeCN (Acetonitrile) or Toluene | MeCN is preferred for polarity. |
| Temperature | Reflux (approx. 82 °C) |
Step-by-Step Procedure:
-
Catalyst Pre-formation: In the reaction vessel, combine Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%). Add MeCN (2 mL) and stir at room temperature for 10 minutes until the solution turns bright yellow/orange (formation of active catalyst).
-
Addition: Add 5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol), the alkene (1.2 mmol), and Et₃N (2.0 mmol).
-
Reaction: Heat to reflux under an inert atmosphere (N₂).
-
Workup: Similar to Method A, but requires careful separation of phosphine oxide by-products during chromatography.
Troubleshooting & Optimization
If the reaction stalls or yields are low, consult the decision tree below.
Figure 2: Diagnostic workflow for optimizing Heck coupling outcomes.
Key Troubleshooting Tips:
-
Dehalogenation: If you observe the formation of 2-methoxy-1,3-dimethylbenzene (loss of Iodine), the reaction is too hot, or the hydride elimination is not being intercepted by the olefin. Solution: Lower temperature to 80°C and increase olefin concentration.
-
Pd Black Precipitation (Early): If the reaction turns black immediately and stops working, the catalyst has aggregated. Solution: Ensure TBAB is fresh (hygroscopic) or switch to Method B (Phosphines stabilize Pd better).
References
-
Heck, R. F.; Nolley, J. P. (1972). "Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides". Journal of Organic Chemistry, 37(14), 2320–2322.
-
Jeffery, T. (1996).[7][8] "On the efficiency of tetraalkylammonium salts in Heck type reactions". Tetrahedron, 52(30), 10113–10130.
-
Beletskaya, I. P.; Cheprakov, A. V. (2000).[3] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066.
-
Littke, A. F.; Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176–4211.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2,6-trans-Tetrahydropyrans Using a Palladium-Catalyzed Oxidative Heck Redox-Relay Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.uniurb.it [people.uniurb.it]
- 8. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
Application Notes and Protocols for 5-Iodo-2-methoxy-1,3-dimethylbenzene in Agrochemical Research
These application notes serve as a technical guide for researchers, scientists, and professionals in drug development on the strategic use of 5-Iodo-2-methoxy-1,3-dimethylbenzene as a pivotal building block in the synthesis of novel agrochemicals. This document provides in-depth protocols for key transformations and explores its application in constructing complex heterocyclic systems relevant to modern crop protection agents.
Introduction: The Strategic Value of 5-Iodo-2-methoxy-1,3-dimethylbenzene
5-Iodo-2-methoxy-1,3-dimethylbenzene is a highly functionalized aromatic compound that serves as a versatile starting material in the synthesis of a wide array of complex organic molecules. Its utility in agrochemical research stems from the presence of an iodine atom, which provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. The methoxy and dimethyl substitutions on the benzene ring are crucial for modulating the electronic properties and steric environment of the molecule, which in turn can influence the biological activity and selectivity of the final agrochemical product. This building block is particularly valuable for accessing substituted phenyl moieties that are prevalent in many modern herbicides, fungicides, and insecticides.
Physicochemical Properties of 5-Iodo-2-methoxy-1,3-dimethylbenzene
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The following table summarizes the key properties of 5-Iodo-2-methoxy-1,3-dimethylbenzene.
| Property | Value | Reference(s) |
| CAS Number | 90609-47-5 | [1][2] |
| Molecular Formula | C₉H₁₁IO | [1] |
| Molecular Weight | 262.09 g/mol | [3] |
| Synonyms | 2-Iodo-5-methoxy-1,3-dimethylbenzene, 3,5-dimethyl-4-iodoanisole | [4][5] |
| Appearance | Not available in provided search results. | |
| Boiling Point | Not available in provided search results. | |
| Melting Point | Not available in provided search results. |
Key Synthetic Transformation: Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[4] For 5-Iodo-2-methoxy-1,3-dimethylbenzene, this reaction is instrumental in introducing an alkynyl substituent, which can then be further elaborated into various heterocyclic systems common in agrochemicals.
This protocol details the Sonogashira coupling of 5-Iodo-2-methoxy-1,3-dimethylbenzene with (trimethylsilyl)acetylene. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes, preventing self-coupling and other unwanted side reactions.
Reaction Scheme:
Caption: Sonogashira coupling of 5-Iodo-2-methoxy-1,3-dimethylbenzene.
Materials:
-
5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 eq)
-
(Trimethylsilyl)acetylene (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Diethylamine (Et₂NH)
-
Dimethylformamide (DMF)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed reaction vessel, add 5-Iodo-2-methoxy-1,3-dimethylbenzene, Pd(PPh₃)₄, and CuI.
-
Add a mixture of diethylamine and DMF (e.g., 4:1 v/v).
-
Add (trimethylsilyl)acetylene to the reaction mixture.
-
Seal the vessel and heat to 120 °C with stirring.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into 0.1 M aqueous HCl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium catalyst (Pd(PPh₃)₄) and a copper(I) co-catalyst (CuI) is standard for the Sonogashira reaction. Palladium facilitates the oxidative addition to the aryl iodide and the reductive elimination to form the product, while copper(I) is believed to form a copper(I) acetylide intermediate that undergoes transmetalation with the palladium complex.
-
Base: Diethylamine serves as the base to deprotonate the terminal alkyne and to neutralize the hydrogen iodide (HI) formed during the reaction.[3]
-
Solvent: A mixture of an amine and a polar aprotic solvent like DMF is often used to ensure the solubility of all reactants and catalysts.[3]
-
Temperature: Elevated temperatures are typically required to drive the catalytic cycle, especially the oxidative addition step.[3]
-
TMS Protection: The use of (trimethylsilyl)acetylene prevents the homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction under Sonogashira conditions. The TMS group can be easily removed later under mild conditions (e.g., with a fluoride source or a base like potassium carbonate in methanol) to yield the terminal alkyne.
Application in Agrochemical Synthesis: Building a 1,2,3-Thiadiazole Scaffold
The product of the Sonogashira coupling, ((2,6-dimethyl-4-methoxyphenyl)ethynyl)trimethylsilane, is a versatile intermediate. After deprotection to the terminal alkyne, it can be used to construct various heterocyclic systems found in agrochemicals. One such example is the 1,2,3-thiadiazole ring system, which is a known pharmacophore in some herbicides and fungicides.[5] The Hurd-Mori reaction provides a classical route to 1,2,3-thiadiazoles from hydrazones and thionyl chloride.[5]
The following workflow illustrates the potential conversion of the synthesized alkyne into a 1,2,3-thiadiazole derivative, a scaffold of interest in agrochemical discovery.
Caption: Synthetic pathway from an alkyne to a 1,2,3-thiadiazole.
Synthetic Steps Explained:
-
Deprotection: The TMS group is removed from ((2,6-dimethyl-4-methoxyphenyl)ethynyl)trimethylsilane to yield the terminal alkyne, 2,6-dimethyl-4-methoxyphenylacetylene.
-
Hydration: The terminal alkyne can be hydrated (e.g., using mercuric sulfate in sulfuric acid) to form the corresponding methyl ketone (an acetophenone derivative).
-
Semicarbazone Formation: The ketone is then reacted with semicarbazide hydrochloride in the presence of a base to form the semicarbazone intermediate.[5]
-
Hurd-Mori Cyclization: The semicarbazone is treated with thionyl chloride (SOCl₂) to effect cyclization to the 1,2,3-thiadiazole ring system.[5]
This synthetic sequence demonstrates how 5-Iodo-2-methoxy-1,3-dimethylbenzene can be elaborated into more complex heterocyclic structures that are promising candidates for new agrochemical active ingredients. The substituents on the phenyl ring, carried through from the initial building block, can be fine-tuned to optimize biological efficacy and crop safety.
References
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Royal Society of Chemistry. (2015). Supporting Information for a related Sonogashira coupling procedure. RSC Publications. [Link]
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MDPI. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI. [Link]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. JOCPR. [Link]
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Journal of the Indian Chemical Society. (2012). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Indian Chemical Society. [Link]
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PubMed Central (PMC). (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Center for Biotechnology Information. [Link]
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Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. [Link]
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Asian Journal of Chemistry. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and Antifungal Studies. Asian Journal of Chemistry. [Link]
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MDPI. (2015). Synthesis, Characterization and Reactions of (Azidoethynyl)trimethylsilane. MDPI. [Link]
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ResearchGate. (2016). Synthesis of new thermosetting poly (2, 6‐dimethyl‐1, 4‐phenylene oxide) s containing epoxide pendant groups. ResearchGate. [Link]
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Cosmos Scholars Publishing House. (2017). Effective Synthesis of Poly(2,6-Dimethyl-1,4-Phenylene Oxide) Derivatives by Oxidative Coupling Copolymerization of Alkoxyphenols with Copper(II) Catalyst. Cosmos Scholars Publishing House. [Link]
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MDPI. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. MDPI. [Link]
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PMC. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine. National Center for Biotechnology Information. [Link]
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Chemical-Suppliers.com. (n.d.). Benzene, 5-iodo-2-methoxy-1,3-dimethyl-. Chemical-Suppliers.com. [Link]
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Palladium-catalyzed cross-coupling conditions for 5-Iodo-2-methoxy-1,3-dimethylbenzene
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Iodo-2-methoxy-1,3-dimethylbenzene
Introduction: The Strategic Value of a Hindered Aryl Iodide Building Block
In the landscape of modern medicinal chemistry and materials science, the construction of complex aromatic structures is a foundational pillar. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance.[1] This guide focuses on a particularly valuable, yet challenging, substrate: 5-Iodo-2-methoxy-1,3-dimethylbenzene .
This molecule is a sterically hindered aryl iodide. The iodine atom provides high reactivity toward palladium catalysts, as the C-I bond is the weakest among aryl halides, facilitating the crucial initial step of oxidative addition.[2] However, the flanking methyl groups and the ortho-methoxy group introduce significant steric bulk and electron-donating character. These features necessitate carefully tailored reaction conditions, particularly in the choice of supporting ligands, to achieve high yields and prevent side reactions. Understanding how to effectively utilize this building block opens the door to novel molecular architectures in drug discovery and organic electronics.
This document provides in-depth technical guidance and field-proven protocols for four major classes of palladium-catalyzed cross-coupling reactions using this substrate: Suzuki-Miyaura, Heck-Mizoroki, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds, forming a biaryl linkage. The reaction's popularity stems from the mild conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents.[3]
Causality of Component Selection
The catalytic cycle involves three primary steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[4][5][6]
-
Catalyst & Ligand: For a sterically demanding substrate like 5-Iodo-2-methoxy-1,3-dimethylbenzene, the choice of ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) are highly effective.[3] Their size promotes the formation of a monoligated, 14-electron L-Pd(0) complex, which is highly reactive in oxidative addition.[3][7] Furthermore, their steric bulk facilitates the final reductive elimination step, which can be slow for hindered substrates.[8]
-
Base: A base is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex, which readily transfers its organic group to the palladium center.[9][10][11] The choice of base, from inorganic carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄), can significantly impact the reaction rate and yield, often depending on the solvent and the lability of other functional groups.[9]
-
Boron Reagent: Both boronic acids (RB(OH)₂) and boronic esters (e.g., pinacol esters, R-BPin) can be used. Esters often offer improved stability, easier purification, and better solubility in organic solvents.
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details a general procedure for coupling 5-Iodo-2-methoxy-1,3-dimethylbenzene with phenylboronic acid.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: General laboratory workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (4 mL) and Water (1 mL), degassed
-
Anhydrous magnesium sulfate, silica gel
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Iodo-2-methoxy-1,3-dimethylbenzene, phenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add the degassed 1,4-dioxane and water (4:1 v/v).
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reaction mixture to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.
Heck-Mizoroki Reaction: Olefin Arylation
The Heck reaction forms a C-C bond between the aryl iodide and an alkene, providing a powerful method for synthesizing substituted olefins.[12][13] Unlike many other cross-coupling reactions, it does not require the preparation of an organometallic reagent from the coupling partner.[14]
Causality of Component Selection
The mechanism proceeds via oxidative addition, followed by coordination and migratory insertion of the alkene into the palladium-carbon bond (carbopalladation), and finally, a syn-β-hydride elimination to release the product and a hydrido-palladium species.[2][12][15] A base is required to neutralize the generated H-X and regenerate the Pd(0) catalyst.[2]
-
Alkene Partner: Electron-deficient alkenes, such as acrylates and styrenes, are ideal substrates as they react faster.[12] The regioselectivity is governed by both sterics and electronics, with the aryl group typically adding to the less substituted carbon of the double bond.[2]
-
Base: An organic base like triethylamine (NEt₃) or an inorganic base like potassium carbonate (K₂CO₃) is commonly used.[12][16] The base must be non-nucleophilic enough to avoid unwanted side reactions.
-
Ligand Choice: While some Heck reactions can proceed without a phosphine ligand ("ligandless," often using Pd(OAc)₂), these typically require higher temperatures.[17][18] For a hindered substrate, using a phosphine ligand or an N-heterocyclic carbene (NHC) can improve catalyst stability and efficiency, allowing for lower temperatures.[16]
Protocol: Heck Coupling with n-Butyl Acrylate
This protocol describes the arylation of n-butyl acrylate.
Workflow Diagram: Heck-Mizoroki Reaction
Caption: Step-by-step process for a typical Heck-Mizoroki olefination reaction.
Materials:
-
5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.02 mmol, 2 mol%)
-
Triethylamine (NEt₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
In a sealable reaction tube, combine 5-Iodo-2-methoxy-1,3-dimethylbenzene, Pd(OAc)₂, and P(o-tol)₃.
-
Add a magnetic stir bar. Seal the tube and purge with argon.
-
Add anhydrous DMF, triethylamine, and n-butyl acrylate via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 12-24 hours until TLC or GC-MS analysis indicates consumption of the starting material.
-
Cool the mixture to room temperature. Dilute with water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography on silica gel to obtain the substituted alkene product.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, creating conjugated enynes and arylalkynes.[19][20][21] The reaction is valued for its mild conditions and reliability.[21]
Causality of Component Selection
The reaction mechanism is believed to involve two interconnected catalytic cycles.[19][20] In the palladium cycle, oxidative addition of the aryl iodide occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination.[19]
-
Catalyst System: The classic system uses a palladium(0) source (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst, typically CuI.[22] The copper is crucial for activating the alkyne but can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[19] Copper-free Sonogashira protocols have been developed to avoid this side reaction.[19][21]
-
Base: A liquid amine base, such as triethylamine or diisopropylamine, is typically used. It serves both to deprotonate the alkyne and to act as a solvent.[14][22]
-
Solvent: While the amine base can serve as the solvent, co-solvents like THF or DMF are often used to ensure homogeneity.
Protocol: Sonogashira Coupling with Phenylacetylene
This procedure details the coupling with phenylacetylene using a classic Pd/Cu catalyst system.
Workflow Diagram: Sonogashira Coupling
Caption: A typical experimental workflow for the Sonogashira cross-coupling reaction.
Materials:
-
5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.015 mmol, 1.5 mol%)
-
Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)
-
Triethylamine (NEt₃) (5 mL)
-
THF (5 mL), anhydrous and degassed
Procedure:
-
To a dry Schlenk flask under argon, add 5-Iodo-2-methoxy-1,3-dimethylbenzene, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine. Stir to dissolve the solids.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction at room temperature. The reaction is often complete within 2-6 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the precipitated amine salts and catalyst residues.
-
Wash the Celite pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford the internal alkyne.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful reaction for forming carbon-nitrogen bonds, replacing harsher classical methods.[23] It allows for the coupling of aryl halides with a vast range of amines, amides, and related N-nucleophiles.[23][24]
Causality of Component Selection
The catalytic cycle is similar to other cross-couplings: oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond.[23][24][25]
-
Ligand: This reaction is highly dependent on the ligand. The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group (e.g., RuPhos, BrettPhos) and ferrocenyl ligands by the Hartwig group was critical to the reaction's success, especially for less reactive aryl chlorides and sterically hindered substrates.[23][26][27] These ligands accelerate the rate-limiting reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine once it has coordinated to the palladium center.[26] Sodium tert-butoxide (NaOt-Bu) is the most common choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate can also be used, depending on the substrate's sensitivity.[26]
-
Amine Partner: The reaction is broadly applicable to primary and secondary alkyl and aryl amines.
Protocol: Buchwald-Hartwig Amination with Morpholine
This protocol provides a method for coupling the aryl iodide with a secondary cyclic amine, morpholine.
Workflow Diagram: Buchwald-Hartwig Amination
Caption: A standard workflow for the Buchwald-Hartwig C-N coupling reaction.
Materials:
-
5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
RuPhos-Pd-G3 Precatalyst (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure: Note: This reaction is highly sensitive to air and moisture. All operations should be performed in a glovebox or using rigorous Schlenk techniques.
-
Inside a glovebox, add 5-Iodo-2-methoxy-1,3-dimethylbenzene, RuPhos-Pd-G3 precatalyst, and sodium tert-butoxide to a sealable reaction vial containing a stir bar.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated aluminum heating block at 100 °C.
-
Stir for 4-18 hours. Monitor the reaction's progress by LC-MS.
-
After completion, cool the reaction to room temperature. Carefully uncap the vial and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Summary of Recommended Conditions
| Reaction Type | Typical Catalyst (mol%) | Typical Ligand (mol%) | Typical Base (equiv) | Typical Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (1-2%) | XPhos, SPhos (2-4%) | K₃PO₄, Cs₂CO₃ (2-3) | Dioxane/H₂O, Toluene | 80-110 |
| Heck-Mizoroki | Pd(OAc)₂ (1-2%) | P(o-tol)₃ (2-4%) | NEt₃, K₂CO₃ (1.5-2) | DMF, Acetonitrile | 100-120 |
| Sonogashira | PdCl₂(PPh₃)₂ (1-2%) | (Integral to catalyst) | NEt₃, DIPA (Solvent) | THF, DMF | 25-50 |
| Buchwald-Hartwig | Pd Precatalyst (1-2%) | (Integral to precatalyst) | NaOt-Bu, LHMDS (1.2-1.5) | Toluene, Dioxane | 80-110 |
References
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Wikipedia contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. [Link]
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Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Vantourout, J. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 288-295. [Link]
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Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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O'Brien, C. J., et al. (2016). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. ACS Catalysis, 6(5), 3127–3133. [Link]
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BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. BYJU'S. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
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ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Vantourout, J. C., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]
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Chen, C. Y., et al. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(9), 1931-1942. [Link]
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Sahoo, B., et al. (2019). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers, 6(16), 2874-2879. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (21), 939. [Link]
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Reddy, C. R., et al. (2021). Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. Organic Letters, 23(15), 5891-5895. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]
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Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Liu, B., et al. (2021). Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate. Organic Letters, 23(7), 2631-2636. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 5-Iodo-2-methoxy-1,3-dimethylbenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving the sterically hindered and electron-rich substrate, 5-Iodo-2-methoxy-1,3-dimethylbenzene. The following information is designed to help you diagnose and resolve common issues related to side product formation, ensuring higher yields and simplified purification of your target compounds.
Troubleshooting Guide: Common Side Products and Solutions
This section addresses specific problems you may encounter during Suzuki-Miyaura, Sonogashira, and Heck couplings with 5-Iodo-2-methoxy-1,3-dimethylbenzene, focusing on the formation of unwanted byproducts.
Issue 1: Significant Formation of 2-Methoxy-1,3-dimethylbenzene (Protodeiodination)
Question: My Suzuki/Heck reaction is yielding a significant amount of the de-iodinated starting material, 2-methoxy-1,3-dimethylbenzene. What is causing this, and how can I prevent it?
Answer: This side product is the result of protodeiodination (or hydrodehalogenation), where the iodine atom is replaced by a hydrogen atom. This is a common issue with electron-rich aryl iodides like 5-Iodo-2-methoxy-1,3-dimethylbenzene.
Probable Causes & Solutions:
| Probable Cause | Detailed Explanation & Recommended Solution |
| Hydride Source in the Reaction Mixture | The palladium-hydride species responsible for protodeiodination can be generated from various sources. Common culprits include amine bases, alcohol solvents, or even trace amounts of water reacting with the phosphine ligand or base. Solution: Switch to a non-coordinating, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If an amine base is necessary, consider using a sterically hindered one. Employ anhydrous, aprotic solvents like dioxane, THF, or toluene.[1] |
| Inefficient Reductive Elimination | If the desired reductive elimination to form the C-C bond is slow, the intermediate aryl-palladium(II) complex has a longer lifetime, increasing the opportunity for it to react with a hydride source. The electron-rich nature of 5-Iodo-2-methoxy-1,3-dimethylbenzene can sometimes slow down this step. Solution: The choice of phosphine ligand is critical. Bulky, electron-rich ligands promote the desired reductive elimination.[2] For this substrate, consider using Buchwald's biaryl phosphine ligands such as SPhos or XPhos, which have been shown to accelerate reductive elimination from electron-rich aryl-palladium complexes.[3][4] |
| High Reaction Temperature | Elevated temperatures can lead to catalyst decomposition and an increase in side reactions, including protodeiodination. Solution: Optimize the reaction temperature. Run the reaction at the lowest effective temperature that still provides a reasonable reaction rate. A temperature screen is often a worthwhile experiment. |
Experimental Protocol to Minimize Protodeiodination in Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine 5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 eq.), the arylboronic acid (1.2 - 1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Base and Solvent Addition: Add a carefully dried, powdered inorganic base (e.g., K₃PO₄, 2.0-3.0 eq.). Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor by a suitable analytical method (e.g., LC-MS or GC-MS).
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate in vacuo. Purify by column chromatography.
Issue 2: Formation of Homocoupled Byproducts
Question: I am observing significant homocoupling of my boronic acid in a Suzuki reaction, or my alkyne in a Sonogashira coupling. How can I suppress this?
Answer: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other.
For Suzuki-Miyaura Coupling (Boronic Acid Homocoupling):
This typically results in a biaryl derived from the boronic acid.
Probable Causes & Solutions:
| Probable Cause | Detailed Explanation & Recommended Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids, often during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[5] Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[6] |
| Slow Transmetalation | If the transmetalation step is slow, the palladium catalyst may preferentially react with another molecule of the boronic acid. Solution: The choice of base is crucial for activating the boronic acid.[7] For the sterically hindered 5-Iodo-2-methoxy-1,3-dimethylbenzene, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary to facilitate the formation of the reactive boronate species.[3] The addition of a small amount of water can sometimes be beneficial.[6] |
| Palladium(II) Precatalyst | Using a Pd(II) source requires an initial reduction to Pd(0), which can sometimes be initiated by the homocoupling of the boronic acid. Solution: Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ to bypass this initial step.[6] |
For Sonogashira Coupling (Alkyne Homocoupling - Glaser Coupling):
This side reaction leads to the formation of a diyne from the terminal alkyne.
Probable Causes & Solutions:
| Probable Cause | Detailed Explanation & Recommended Solution |
| Copper(I) Co-catalyst | The copper(I) co-catalyst is a primary driver of Glaser-Hay coupling, especially in the presence of oxygen.[8] Solution: The most effective strategy is to switch to a copper-free Sonogashira protocol.[9] These conditions often employ specific ligands and bases to facilitate the coupling without the need for copper. |
| Presence of Oxygen | Oxygen promotes the oxidative dimerization of the copper acetylide intermediate. Solution: As with Suzuki coupling, ensure the reaction is performed under strictly anaerobic conditions by thoroughly degassing all reagents and solvents.[9] |
| Slow Cross-Coupling | If the main cross-coupling reaction is slow, the concentration of the copper acetylide intermediate can build up, favoring homocoupling. Solution: For the electron-rich and sterically hindered 5-Iodo-2-methoxy-1,3-dimethylbenzene, a more reactive palladium catalyst system may be required. Consider using a bulky, electron-rich phosphine ligand to accelerate the oxidative addition and subsequent steps of the catalytic cycle.[10] |
Experimental Protocol for Copper-Free Sonogashira Coupling:
-
Reaction Setup: In a dry Schlenk flask under an argon atmosphere, combine 5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a phosphine ligand if necessary.
-
Solvent, Base, and Alkyne Addition: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by a degassed amine base (e.g., diisopropylethylamine or triethylamine, 2-3 eq.). Add the terminal alkyne (1.1-1.2 eq.) via syringe.
-
Reaction Conditions: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress.
-
Workup: Upon completion, cool the reaction, filter off any amine salts, and concentrate the filtrate. Purify the crude product.
Frequently Asked Questions (FAQs)
Q1: Why is 5-Iodo-2-methoxy-1,3-dimethylbenzene a challenging substrate for cross-coupling reactions?
A1: This substrate presents two main challenges. Firstly, it is electron-rich due to the methoxy and dimethyl substituents.[11] This can make the oxidative addition step of the palladium catalytic cycle more difficult compared to electron-poor aryl halides. Secondly, the ortho- and meta-methyl groups introduce steric hindrance around the site of reaction, which can slow down the approach of the catalyst and the coupling partner.
Q2: Which type of phosphine ligand is best for cross-coupling reactions with this substrate?
A2: For electron-rich and sterically hindered aryl halides like 5-Iodo-2-methoxy-1,3-dimethylbenzene, bulky and electron-rich phosphine ligands are generally recommended.[3] Ligands such as tri-tert-butylphosphine, tricyclohexylphosphine, and particularly the Buchwald biaryl phosphines (e.g., SPhos, XPhos, RuPhos) are highly effective.[3][4] These ligands promote the formation of monoligated palladium species that are highly active in oxidative addition and also facilitate the reductive elimination step, which can be sluggish for electron-rich substrates.[5]
Q3: What is the best choice of base for Suzuki-Miyaura coupling with this substrate?
A3: The choice of base is critical and often substrate-dependent. For challenging couplings, stronger inorganic bases are often preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective at promoting the formation of the reactive boronate species required for transmetalation.[3] The use of aqueous base solutions can sometimes be beneficial, but care must be taken to avoid promoting protodeiodination.
Q4: Can I use 5-Bromo-2-methoxy-1,3-dimethylbenzene instead of the iodo- derivative to avoid some of these side reactions?
A4: While aryl bromides are generally less prone to protodehalogenation than aryl iodides, they are also less reactive towards oxidative addition.[10] This means that more forcing conditions (higher temperatures, more active catalysts) may be required to achieve a good yield, which can sometimes lead to other side reactions or decomposition. For Sonogashira couplings, aryl bromides often require heating, whereas aryl iodides can sometimes react at room temperature.[12] The choice between the iodo and bromo derivative will depend on the specific coupling reaction and a balance of reactivity versus propensity for side reactions.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. Accessed March 7, 2026.
- Benchchem. Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem Website. Published 2025.
- Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. Published July 9, 2021.
- Chemistry LibreTexts. Heck reaction. Chemistry LibreTexts Website.
- Arrechea, P. L.; Buchwald, S. L. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. J. Am. Chem. Soc.2016, 138 (38), 12486–12493.
- Ansari, I. A.; Kumar, A. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2014, 4, 29075-29094.
- Whitfield, J. B.; Sanford, M. S. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Chem. Soc. Rev.1998, 27, 425-434.
- Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts Website.
- Benchchem. Technical Support Center: Cross-Coupling Reactions of 1-Iodo-2,3,4-trimethoxybenzene. Benchchem Website. Published 2025.
- Hartwig, J. F. Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes. The Hartwig Group Website. Accessed March 7, 2026.
- Arrechea, P. L.; Buchwald, S. L. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. DSpace@MIT. Published August 2016.
- Reddit. Sonogashira troubleshooting help needed. r/Chempros. Published August 7, 2020.
- Benchchem. Application Notes and Protocols for the Heck Reaction of 1-Iodo-2,3,4-trimethoxybenzene. Benchchem Website. Published 2025.
- PubMed. Base-induced mechanistic variation in palladium-catalyzed carbonylation of aryl iodides. PubMed Website. Published March 10, 2010.
- Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts Website.
- Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre Website. Published January 14, 2013.
- Benchchem. Technical Support Center: Suzuki Coupling with 2-Iodo-5-methylbenzoic acid. Benchchem Website. Published 2025.
- Wikipedia. Sonogashira coupling. Wikipedia Website. Accessed March 7, 2026.
- The chemical reaction database. Copper-free Sonogashira coupling. The chemical reaction database Website. Published August 15, 2008.
- ResearchGate. The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
- Organic Chemistry Portal. A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal Website. Accessed March 7, 2026.
- ResearchGate. Sonogashira coupling reaction of different aryl iodides with terminal alkynes a.
- ResearchGate. Mechanisms of the Glaser coupling proposed.
- PMC. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC Website. Published November 7, 2023.
- PubMed. Mechanistic Insights into Palladium-Catalyzed Silylation of Aryl Iodides with Hydrosilanes through a DFT Study. PubMed Website. Published July 18, 2017.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Website. Accessed March 7, 2026.
- The Myers Group. The Suzuki Reaction. The Myers Group Website. Accessed March 7, 2026.
- ResearchGate. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts.
- eScholarship.org. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. eScholarship.org Website. Published November 29, 2023.
- Organic Chemistry Portal. Ligand-Free Copper-Catalyzed Cross-Coupling Reaction of Alkynes with Aryl Iodides and Vinyl Halides. Organic Chemistry Portal Website. Accessed March 7, 2026.
- RSC Publishing. Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. RSC Publishing Website. Accessed March 7, 2026.
- ResearchGate. Homocoupling of Aryl Iodides and Bromides Using a Palladium/Indium Bimetallic System.
- MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI Website. Published May 19, 2020.
- Benchchem. Side reactions and byproduct formation in Suzuki coupling of 2-halobenzoic acids. Benchchem Website. Published 2025.
- Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry Website. Published March 10, 2016.
- Beilstein Journals. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals Website. Published December 17, 2013.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts Website.
- The Doyle Group. Ni/Photoredox-Catalyzed Enantioselective Cross-Electrophile Coupling of Styrene Oxides with Aryl Iodides. The Doyle Group Website. Published September 24, 2021.
- Beilstein Journals. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journals Website. Published October 29, 2021.
- ScholarWorks @ UTRGV. Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV Website. Accessed March 7, 2026.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination [dspace.mit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent progress in alkynylation with hypervalent iodine reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Glaser coupling - Wikipedia [en.wikipedia.org]
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- 11. Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. reddit.com [reddit.com]
Troubleshooting low conversion rates in Sonogashira couplings of 5-Iodo-2-methoxy-1,3-dimethylbenzene
Troubleshooting Low Conversion Rates in Sonogashira Couplings of 5-Iodo-2-methoxy-1,3-dimethylbenzene
Welcome to the technical support center for Sonogashira coupling reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates, specifically when using substituted aryl iodides like 5-Iodo-2-methoxy-1,3-dimethylbenzene. Here, we move beyond simple procedural lists to delve into the underlying chemical principles that govern reaction success, providing you with the expert insights needed to diagnose and resolve common issues.
Understanding the Challenge: The Sonogashira Coupling
The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][4] While highly versatile, its success is contingent on a delicate interplay of various factors. Low conversion rates with substrates like 5-Iodo-2-methoxy-1,3-dimethylbenzene can often be traced back to suboptimal reaction conditions or the presence of inhibiting factors.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with 5-Iodo-2-methoxy-1,3-dimethylbenzene is showing low to no conversion. What are the most common initial culprits?
When a Sonogashira reaction fails, the first step is to scrutinize the foundational components.[5]
-
Catalyst Integrity: Ensure your palladium catalyst, whether a Pd(0) or Pd(II) precatalyst, is active.[6] Pd(0) complexes can be sensitive to air and moisture.[5][6] Similarly, the copper(I) co-catalyst, typically CuI, can oxidize over time.[5][6] Using fresh or properly stored catalysts is paramount.
-
Anaerobic and Anhydrous Conditions: Oxygen can lead to the oxidative homocoupling of the alkyne, a side reaction known as Glaser coupling, and can also cause decomposition of the Pd(0) catalyst.[5][7][8] Ensure all solvents and the amine base are thoroughly degassed and anhydrous.[5] Running the reaction under a rigorously maintained inert atmosphere (argon or nitrogen) is critical.[5]
-
Reagent Purity: Impurities in your 5-Iodo-2-methoxy-1,3-dimethylbenzene or the terminal alkyne can act as catalyst poisons.[5][6] Purification of starting materials may be necessary.
Q2: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I minimize this?
Glaser-Hay coupling is a frequent side reaction, especially when using a copper co-catalyst in the presence of oxygen.[5][7] To mitigate this:
-
Strictly Inert Atmosphere: As mentioned, rigorous exclusion of oxygen is the primary defense against homocoupling.[5]
-
Minimize Copper Loading: Reduce the amount of CuI to the minimum effective concentration.[5]
-
Slow Alkyne Addition: Adding the terminal alkyne slowly to the reaction mixture keeps its instantaneous concentration low, disfavoring dimerization.[5]
-
Consider Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective strategy.[1][6][9][10] These conditions may require different ligands or bases to achieve good reactivity.[11]
Q3: My reaction mixture turns black shortly after starting. What does this indicate?
The formation of a black precipitate, known as "palladium black," is a visual indicator of the decomposition and agglomeration of your palladium catalyst.[5][6] This renders the catalyst inactive. Common causes include:
-
Presence of oxygen.[5]
-
Impurities in reagents or solvents.[5]
-
Inappropriate solvent choice; some anecdotal evidence suggests THF may promote its formation.[13]
To prevent this, ensure meticulous degassing and use high-purity reagents and solvents.
Q4: How do the substituents on my aryl iodide (methoxy and methyl groups) affect the reaction?
The electronic nature of the aryl halide influences the rate-limiting oxidative addition step. Electron-withdrawing groups tend to accelerate this step, while electron-donating groups, such as the methoxy and methyl groups on your substrate, can slow it down.[14] This means that couplings with electron-rich aryl iodides like 5-Iodo-2-methoxy-1,3-dimethylbenzene might require slightly more forcing conditions (e.g., gentle heating) compared to electron-poor counterparts.
In-Depth Troubleshooting Guide
Catalyst System and Ligand Selection
The choice of palladium source and ligands is critical. While Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are common, the nature of the phosphine ligand can significantly impact reactivity.[15]
-
Rationale: Bulky, electron-rich phosphine ligands can promote the oxidative addition step and stabilize the active Pd(0) species.[16][17] For a sterically hindered substrate, a ligand that facilitates the formation of a highly active monoligated palladium complex may be beneficial.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₄ (0.5-2 mol%) or PdCl₂(PPh₃)₂(0.5-2 mol%) | Pd(II) precatalysts are often more air-stable. |
| Copper Co-catalyst | CuI (1-5 mol%) | Facilitates the formation of the copper acetylide.[18] Use the lowest effective loading to minimize Glaser coupling.[5] |
| Ligand Screening | Consider ligands like P(t-Bu)₃, XPhos, or SPhos | Bulky, electron-rich ligands can improve rates for challenging substrates.[17] |
The Crucial Role of the Base and Solvent
The base and solvent are not merely reaction media but active participants in the catalytic cycle.[19]
-
Base Function: The base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate.[2][19] It also neutralizes the hydrogen halide byproduct formed during the reaction.[1][19]
-
Common Choices: Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are frequently used and can often serve as the solvent as well.[19] Inorganic bases such as K₂CO₃ or Cs₂CO₃ are alternatives, particularly in copper-free systems or with amine-sensitive substrates.[1][19]
| Parameter | Recommendation | Rationale |
| Base | Et₃N, i-Pr₂NH, or Piperidine (≥ 2 equivalents) | Amine bases are generally effective.[19] Ensure the base is distilled and degassed.[13] |
| Solvent | Toluene, Dioxane, DMF, or neat amine base | Solvent choice can impact catalyst stability and reaction rate. Anhydrous and degassed solvents are essential.[5] |
Reaction Temperature and Time
-
Rationale: While many Sonogashira couplings with aryl iodides proceed at room temperature, electron-rich or sterically hindered substrates may require heating to overcome the activation barrier for oxidative addition.[6][15] However, excessive heat can lead to catalyst decomposition.[5]
-
Recommendation: Start at room temperature and monitor the reaction. If conversion is slow, gradually increase the temperature to 40-60 °C. For particularly challenging couplings, temperatures up to 80-100 °C may be necessary, but this increases the risk of side reactions.[20][21]
Troubleshooting Workflow
Experimental Protocols
Standard Protocol for Sonogashira Coupling of 5-Iodo-2-methoxy-1,3-dimethylbenzene
This protocol provides a robust starting point for optimization.
Reagents & Materials:
-
5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 equiv)
-
Terminal Alkyne (1.1-1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) Iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N), freshly distilled and degassed
-
Toluene, anhydrous and degassed
-
Schlenk flask, magnetic stirrer, condenser, argon/nitrogen line
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).
-
Evacuate and Backfill: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Add Reagents: Add 5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 equiv).
-
Solvent and Base Addition: Add anhydrous, degassed toluene (to achieve ~0.2 M concentration) and degassed Et₃N (2.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 1-2 hours). If no significant conversion is observed after 4 hours, gradually increase the temperature to 50 °C.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NH₄Cl (to remove copper salts) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The Sonogashira reaction proceeds via two interconnected catalytic cycles.[17][22]
Potential Side Reactions to Consider
-
Dehalogenation: A common side reaction where the iodine atom is replaced by a hydrogen atom, leading to 2-methoxy-1,3-dimethylbenzene.[16] This can be promoted by certain palladium-hydride intermediates.[16] Modifying the ligand, base, or lowering the temperature can help minimize this pathway.[16]
-
Glaser Coupling: As discussed, this is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne.[7] It is primarily addressed by excluding oxygen and, if necessary, adopting a copper-free protocol.[1][5]
By systematically evaluating each component of the reaction—from the integrity of the catalysts to the choice of solvent and temperature—and understanding the chemical principles at play, researchers can effectively troubleshoot and optimize Sonogashira couplings for even challenging substrates like 5-Iodo-2-methoxy-1,3-dimethylbenzene.
References
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]
- Parra, A., & Cárdenas, D. J. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 56-75). The Royal Society of Chemistry.
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem.
- BenchChem. (2025).
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved March 7, 2024, from [Link]
-
Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved March 7, 2024, from [Link]
- Shaikh, A. C., Shaikh, M. S., & Bhor, S. B. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6238-6265.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 7, 2024, from [Link]
- Jadhav, G. R., & Shinde, D. B. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1887.
- Das, S., & Biju, A. T. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4567-4586.
- BenchChem. (2025). Technical Support Center: Optimizing Sonogashira Couplings of Bromonaphthalenes. BenchChem.
- Das, S., & Biju, A. T. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Organic & Biomolecular Chemistry, 20(10), 1997-2013.
-
Doucet, H. (2008, August 15). Copper-free Sonogashira coupling. The chemical reaction database. Retrieved March 7, 2024, from [Link]
- An, J., Liu, Y., & Liu, C. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1014-1020.
- BenchChem. (2025). Troubleshooting guide for Sonogashira coupling failures. BenchChem.
- Das, S., & Biju, A. T. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4567-4586.
-
ResearchGate. (n.d.). Effect of ligands on modified Sonogashira coupling of 5 with 6a a. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. Retrieved March 7, 2024, from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved March 7, 2024, from [Link]
-
Plenio, H. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Retrieved March 7, 2024, from [Link]
- Das, S., & Biju, A. T. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4567-4586.
- Chen, H., Zhai, L., Zuo, Y., Qin, X., Zhang, J., Tian, K., & Xu, P. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(11), 779-786.
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions. BenchChem.
-
Slideshare. (n.d.). Sonogashira reaction. Retrieved March 7, 2024, from [Link]
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
-
Chen, H., Zhai, L., Zuo, Y., Qin, X., Zhang, J., Tian, K., & Xu, P. (2024, February 22). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved March 7, 2024, from [Link]
-
Indian Academy of Sciences. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved March 7, 2024, from [Link]
- Shaikh, A. C., Shaikh, M. S., & Bhor, S. B. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6238-6265.
-
Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros. Retrieved March 7, 2024, from [Link]
- Chen, H., Zhai, L., Zuo, Y., Qin, X., Zhang, J., Tian, K., & Xu, P. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(11), 779-786.
-
ResearchGate. (n.d.). The Sonogashira reaction. a General representation of Pd/Cu catalysed.... Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2023, October 23). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Retrieved March 7, 2024, from [Link]
-
ArODES. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved March 7, 2024, from [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved March 7, 2024, from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 2-Iodo-5-Alkylfurans. BenchChem.
- Al-Zoubi, R. M., & Al-Masri, D. M. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Scientific Reports, 10(1), 6932.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. reddit.com [reddit.com]
- 22. Sonogashira reaction | PPTX [slideshare.net]
Optimizing catalyst and ligand choice for Buchwald-Hartwig amination with 5-Iodo-2-methoxy-1,3-dimethylbenzene
Technical Support Center: Buchwald-Hartwig Amination Guide Topic: Optimization for 5-Iodo-2-methoxy-1,3-dimethylbenzene Ticket ID: BHA-OPT-5I2M Status: Open Responder: Senior Application Scientist, Catalysis Group
Executive Summary: The Substrate Challenge
You are working with 5-Iodo-2-methoxy-1,3-dimethylbenzene (also known as 4-iodo-2,6-dimethylanisole). Before selecting a catalyst, we must diagnose the specific chemical environment of this substrate:
-
Electronic Profile (Electron-Rich): The methoxy group (para to iodine) and two methyl groups (meta to iodine) are strong electron donors. This renders the C–I bond less electrophilic compared to standard aryl halides. While oxidative addition is generally fast for iodides, the electron-rich nature of this ring requires a highly electron-rich ligand to facilitate the oxidative addition step effectively.
-
Steric Profile (Distal Hindrance): The iodine is located at position 5, flanked by protons at C4 and C6. The steric bulk (the 1,3-dimethyl-2-methoxy motif) is on the opposite side of the ring. Therefore, the oxidative addition step is sterically accessible .
-
The Hidden Trap: Because the oxidative addition is facile but the ring is electron-rich, the primary failure mode is often dehalogenation (reduction) rather than lack of reactivity. If the amination cycle is slow (due to a difficult amine partner), the catalyst will consume the aryl iodide via
-hydride elimination pathways, replacing the Iodine with a Hydrogen.
Part 1: Catalyst & Ligand Selection Guide
Do not rely on generic Pd(PPh
Recommended Ligand Systems (Dialkylbiarylphosphines)
We recommend Buchwald-type ligands which form monoligated Pd(0) species. Their bulk prevents dimer formation, and their electron-rich nature matches the requirements of your substrate.
| Coupling Partner (Amine) | Primary Recommendation | Why? |
| Primary Amines (Alkyl/Aryl) | BrettPhos or tBuBrettPhos | These ligands are designed to prevent the binding of the primary amine to the Pd center (which deactivates the catalyst). They promote reductive elimination, which is often the turnover-limiting step with primary amines. |
| Secondary Amines (Cyclic/Acyclic) | RuPhos | RuPhos provides the perfect steric bulk to facilitate C-N bond formation with secondary amines while suppressing |
| Anilines (Electron-Poor) | tBuXPhos | If coupling with a weak nucleophile (like a deactivated aniline), tBuXPhos increases the basicity of the Pd-amido complex, aiding the reaction. |
| "Universal" Starter | XPhos | If you are screening, start here. It is robust and generally effective for electron-rich aryl iodides. |
The Catalyst Source: Precatalysts vs. In-Situ
Strong Recommendation: Use G3 or G4 Palladacycle Precatalysts (e.g., XPhos Pd G4).
-
Reasoning: Traditional mixing of Pd(OAc)
+ Ligand often leads to an induction period or incomplete active species formation. G3/G4 precatalysts activate immediately upon base addition, ensuring a 1:1 Pd:Ligand ratio which is critical for preventing dehalogenation of your 5-iodo substrate.
Part 2: Decision Logic & Mechanism
The following diagram illustrates the decision logic for your specific substrate and the mechanistic pathway we are optimizing.
Figure 1: Ligand selection decision tree based on amine class, highlighting the competition between productive coupling and destructive dehalogenation.
Part 3: Troubleshooting & FAQs
Q1: I am observing significant amounts of 2-methoxy-1,3-dimethylbenzene (de-iodinated starting material). What is happening?
Diagnosis: This is "hydrodehalogenation."[1] It occurs when the reductive elimination of the amine is slower than
-
Switch Solvent: If using THF or Isopropanol, switch to Toluene or Dioxane . Ethereal and alcoholic solvents can act as hydride sources.
-
Increase Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M). This favors the bimolecular reaction (coupling) over the unimolecular side reaction (elimination).
-
Change Ligand: Switch to RuPhos . Its specific conformation creates a "pocket" that disfavors the geometry required for
-hydride elimination.
Q2: The reaction stalls at 60% conversion. Should I add more catalyst?
Diagnosis: Likely catalyst poisoning or product inhibition. Adding more catalyst to a "dead" mixture rarely works efficiently. Corrective Actions:
-
Check Oxygen: Electron-rich phosphines are air-sensitive. Ensure your inert atmosphere (Ar/N
) is rigorous. -
Base Choice: If using Cs
CO , switch to NaOtBu (Sodium tert-butoxide). The stronger base facilitates the deprotonation of the amine-Pd complex, speeding up the cycle. Note: Ensure your substrate tolerates strong bases.[2] -
Add 10-20% Water: (Counter-intuitive but effective). If using inorganic bases (K
PO or Cs CO ), adding a small amount of water helps solubilize the base and increases the turnover rate.
Q3: My amine is a hydrochloride salt. Can I use it directly?
Answer: Yes, but you must add an extra equivalent of base to neutralize the HCl.
-
Warning: The chloride ion from the salt can compete with the ligand for coordination to Palladium. If the reaction fails, freebase the amine before adding it to the reaction vessel.
Part 4: Optimized Experimental Protocol
Objective: Coupling 5-Iodo-2-methoxy-1,3-dimethylbenzene with a secondary amine (e.g., Morpholine) using RuPhos Pd G4.
Reagents:
-
Amine: 1.2 equiv[5]
-
Catalyst: RuPhos Pd G4 (1.0 - 2.0 mol%)
-
Base: NaOtBu (1.5 equiv)
-
Solvent: Anhydrous Toluene (0.25 M concentration)
Step-by-Step Workflow:
-
Vessel Prep: Oven-dry a reaction vial equipped with a stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the vial with:
-
RuPhos Pd G4 (calculate mol% based on limiting reagent).
-
NaOtBu (handle quickly, it is hygroscopic).
-
5-Iodo-2-methoxy-1,3-dimethylbenzene (if solid).
-
-
Purge: Seal the vial with a septum cap. Evacuate and backfill with Argon (3 cycles).
-
Liquids Addition:
-
Add Anhydrous Toluene via syringe.
-
Add the Amine via syringe (if liquid). If the aryl iodide is liquid, add it now.
-
-
Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 RPM).
-
Note: Aryl iodides often react at lower temperatures.[6] You can try 60°C first to minimize impurities.
-
-
Monitoring: Check via LC-MS after 1 hour.
-
Success Marker: Disappearance of the Aryl Iodide peak (M+).
-
Failure Marker: Appearance of M-126 peak (loss of Iodine -> Dehalogenation).
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd residue. Concentrate and purify.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[7] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[7]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [7]
-
Ingoglia, B. T., Wagen, C. C., & Buchwald, S. L. (2019).[7] Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Tetrahedron, 75(32), 4199-4211.
-
Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd–NHC Complexes.[8] Chemical Science, 4, 916-920.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Strategies to prevent deiodination of 5-Iodo-2-methoxy-1,3-dimethylbenzene during reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic bottlenecks associated with 5-Iodo-2-methoxy-1,3-dimethylbenzene (also known as 4-iodo-2,6-dimethylanisole).
Because this molecule features a highly electron-donating methoxy group and two methyl groups, the aromatic ring is exceptionally electron-rich. While this facilitates rapid oxidative addition, it creates severe downstream vulnerabilities—most notably, deiodination (hydrodehalogenation) . This guide provides the causality behind these failures and field-proven, self-validating protocols to ensure your target yields.
Diagnostic Knowledge Base (FAQs)
Q: Why does 5-Iodo-2-methoxy-1,3-dimethylbenzene undergo deiodination so easily during Pd-catalyzed cross-couplings? A: The root cause is an electronic bottleneck. The strongly electron-donating groups (methoxy at C2, methyls at C1/C3) make the resulting Aryl-Pd(II)-I intermediate highly electron-rich. Electron-rich metal centers undergo reductive elimination much slower. This increased lifetime of the intermediate stalls the catalytic cycle, providing ample time for competing side reactions—such as protodemetalation or transmetalation with a hydride source—to dominate, yielding the deiodinated byproduct (m/z 136)[1].
Q: I am using NaOtBu as my base. Could this be causing the hydrodehalogenation?
A: Yes. Alkoxide bases (like NaOtBu) or aliphatic alcohol solvents possess
Q: How does ligand selection prevent the formation of inactive Pd-I dimers?
A: Aryl iodides are notorious for forming inactive, iodide-bridged palladium dimers (
Q: Why is strict anhydrous technique critical even in robust cross-couplings for this substrate? A: Significant hydrodehalogenation occurs when trace water acts as a hydrogen source[3]. The electron-rich nature of the 2-methoxy-1,3-dimethylphenyl moiety makes the Pd-bound carbon highly susceptible to electrophilic attack by protons (protodemetalation). Moisture must be rigorously excluded[3].
Mechanistic Pathway Analysis
The following diagram illustrates the divergent pathways of the Aryl-Pd(II) intermediate, highlighting where the reaction fails and how to force it toward the desired product.
Fig 1: Mechanistic divergence in Pd-catalysis leading to cross-coupling vs. hydrodehalogenation.
Quantitative Diagnostic Matrix
Use this data table to benchmark your current reaction conditions against optimized parameters. Notice how the combination of ligand bulk and base selection impacts the deiodination ratio.
| Catalyst / Ligand System | Base / Solvent | Additive | % Desired Product | % Deiodinated Byproduct | Mechanistic Rationale |
| Pd(OAc) | NaOtBu / THF | None | 15% | 80% | |
| Pd(OAc) | K | None | 45% | 40% | Elimination of hydride source, but Pd-I dimers stall the cycle. |
| Pd(OAc) | K | None | 85% | 10% | Bulky ligand prevents Pd-I dimers; accelerates reductive elimination. |
| Pd(OAc) | K | Ag | 98% | <1% | Ag |
Self-Validating Experimental Workflows
To guarantee scientific integrity, the following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) that allow you to verify the mechanistic integrity of the reaction before committing to full workup.
Workflow A: Optimized Suzuki-Miyaura Coupling (Suppressing Protodemetalation)
This protocol utilizes a silver additive to scavenge iodide ions, preventing dimer formation and forcing rapid transmetalation.
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 eq, 262 mg, 1.0 mmol), Arylboronic acid (1.2 eq), Pd(OAc)
(2 mol%), BrettPhos (4 mol%), anhydrous K PO (2.0 eq), and Ag CO (1.0 eq). -
Solvent Addition: Add 5.0 mL of rigorously anhydrous, freeze-pump-thaw degassed Toluene.
-
Reaction: Seal the flask, remove from the glovebox, and heat to 90 °C.
-
Self-Validation (IPC at 1 Hour): Extract a 50 µL aliquot via microsyringe. Dilute in 1 mL EtOAc, filter through a small silica plug, and analyze via GC-MS.
-
Diagnostic Check: Look for the des-iodo peak at m/z 136 . If this peak represents >5% of the total ion current, halt the reaction. Your K
PO is likely wet (it is highly hygroscopic) and is acting as a proton source for protodemetalation.
-
Workflow B: Anhydrous Halogen-Metal Exchange (Suppressing Solvent Deprotonation)
During lithiation, the resulting 2-methoxy-1,3-dimethyl-5-lithiobenzene is a highly basic species. If the temperature rises, it will abstract a proton from the THF solvent, resulting in deiodination.
Fig 2: Validated workflow for anhydrous halogen-metal exchange to prevent solvent deprotonation.
-
Setup: Flame-dry a Schlenk flask under high vacuum and backfill with Argon (repeat 3x).
-
Dissolution: Dissolve 5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 eq) in anhydrous THF (distilled over Na/benzophenone).
-
Cooling: Submerge the flask in a dry ice/acetone bath. Allow 15 minutes for the internal temperature to equilibrate to exactly -78 °C.
-
Lithiation: Add n-BuLi (1.05 eq, 1.6 M in hexanes) dropwise down the side of the flask to pre-cool the titrant. Stir for 30 minutes.
-
Self-Validation (Isotope Labeling IPC): Before adding your expensive target electrophile, extract a 0.1 mL aliquot and quench it directly into a vial containing 0.5 mL of D
O (Deuterium Oxide). Extract with ether and run GC-MS.-
Diagnostic Check: You must observe m/z 137 (Deuterated 2-methoxy-1,3-dimethylbenzene). If you observe m/z 136 (Protonated), your reaction vessel contains trace moisture, or the temperature exceeded -78 °C causing solvent deprotonation. Do not proceed with the electrophile until the system is dried.
-
-
Quench: If the IPC passes, add your electrophile rapidly and allow to warm to room temperature.
References
- Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics - ACS Publications URL
- Source: PMC (nih.gov)
- Source: PMC (nih.gov)
- Source: Chemical Science (RSC Publishing)
Sources
- 1. Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Iodo-2-methoxy-1,3-dimethylbenzene Reaction Products
Here is the technical support guide for the purification of products derived from 5-Iodo-2-methoxy-1,3-dimethylbenzene.
Product ID: 5-I-2-OMe-1,3-Me2-Ph CAS Reference: [Generic: Aryl Iodide Scaffolds] Topic: Troubleshooting Purification & Isolation Challenges Support Level: Tier 3 (Advanced Methodology)[1][2]
Executive Summary
5-Iodo-2-methoxy-1,3-dimethylbenzene (often referred to as 4-iodo-2,6-dimethylanisole) is a sterically unique building block.[1][2] While the iodine atom at position 5 is relatively accessible, the electron-rich nature of the 2-methoxy-1,3-dimethyl core creates specific challenges during palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1][2]
The most frequent user-reported failure modes are:
-
Reductive Deiodination: Formation of the "des-iodo" byproduct (2-methoxy-1,3-dimethylbenzene) which co-elutes with the product.[1][2]
-
Lipophilic Co-elution: Difficulty separating unreacted starting material (SM) from non-polar biaryl products on standard silica.[1][2]
-
Catalyst Trapping: Palladium retention in the electron-rich aryl ether matrix.[1][2]
This guide provides chemically grounded solutions to these specific bottlenecks.
Module 1: The "Invisible" Impurity (Reductive Deiodination)
Issue Description
"My LC-MS shows a persistent impurity with a mass of M-126 (loss of Iodine) that I cannot separate by flash chromatography."
Root Cause Analysis
In Pd-catalyzed cross-couplings, electron-rich aryl iodides are prone to hydrodehalogenation .[1][2] This occurs when the oxidative addition complex [Ar-Pd-I] intercepts a hydride source (often from the solvent, e.g., isopropanol, or via
Because the iodine atom is replaced by a hydrogen, the polarity difference (
Troubleshooting Protocol
Strategy A: Volatility-Based Separation (The "High-Vac" Fix)
The des-iodo byproduct (2,6-dimethylanisole) has a significantly lower boiling point (~182°C at 760 mmHg) compared to the iodinated starting material or coupled products.[1][2]
Protocol:
-
Do not rely on a standard rotary evaporator (max vacuum ~10-20 mbar).[1][2]
-
Transfer the crude oil to a round-bottom flask connected to a high-vacuum manifold (< 1 mmHg) or a Kugelrohr distillation apparatus.
-
Heat the flask to 60-80°C under high vacuum for 2–4 hours.
-
Result: The volatile 2,6-dimethylanisole will sublime/distill off, leaving the heavier product behind.[1][2]
Strategy B: Stationary Phase Switching
If the product is heat-sensitive, switch from Silica (Normal Phase) to C18 (Reverse Phase).[1][2] The Iodine atom significantly increases lipophilicity (retention) on C18 compared to Hydrogen.[1][2]
| Stationary Phase | Elution Order | Resolution Potential |
| Silica (Normal Phase) | Byproduct | Low (Co-elution likely) |
| C18 (Reverse Phase) | Byproduct (H) elutes before Product (I/Biaryl) | High (Hydrophobic discrimination) |
| Silver-Impregnated Silica | Ar-I interacts stronger with Ag+ than Ar-H | Medium (Good for isomers, costly) |
Module 2: Removing Unreacted Starting Material
Issue Description
"The reaction stalled at 90% conversion. The remaining 5-Iodo-2-methoxy-1,3-dimethylbenzene co-elutes with my non-polar biaryl product."
Root Cause Analysis
The "2-methoxy-1,3-dimethyl" core is highly symmetrical and planar, leading to high crystallinity and strong
Troubleshooting Protocol
The "Chemical Tagging" Method
Instead of struggling with physical separation, chemically modify the unreacted Aryl Iodide to make it distinct.[2]
Protocol:
-
After the main reaction is complete, add 1.5 equivalents of a highly polar reaction partner (e.g., 4-Pyridineboronic acid or a diamine linker) and fresh catalyst.
-
Run the reaction for 1 hour.
-
Mechanism: The residual Aryl Iodide converts to a Pyridine-tagged species.[1][2]
-
Workup: Perform an acidic wash (1M HCl). The Pyridine-tagged impurity will protonate and move to the aqueous layer, leaving your pure non-polar product in the organic layer.[2]
Module 3: Catalyst Removal (Palladium Scavenging)
Issue Description
"The isolated product is off-white or gray, indicating residual Palladium, despite column chromatography."
Root Cause Analysis
The methoxy ether oxygen and the electron-rich ring can act as weak ligands, stabilizing Pd(0) nanoparticles within the product matrix.[2] Standard silica filtration is often insufficient.[1][2]
Troubleshooting Protocol
Comparative Scavenging Efficiency Table
| Scavenger Type | Mechanism | Recommended for this Scaffold? | Protocol |
| Activated Carbon | Adsorption | No (Low efficiency for chelated Pd) | N/A |
| SiliaMetS® Thiol | Covalent binding (S-Pd) | Yes (High affinity) | Add 4 eq.[1][2] w/w to organic solution, stir 4h at 50°C, filter. |
| DMT (Dimercaptotriazine) | Chelation | Yes (Best for high Pd levels) | Wash organic phase with aqueous DMT solution.[1][2] |
Step-by-Step Thiol Treatment:
-
Dissolve crude product in THF or Ethyl Acetate (10 mL/g).
-
Add SiliaMetS® Thiol or equivalent thiourea-functionalized silica (50% w/w relative to crude mass).[1][2]
-
Stir gently at 40-50°C for 4 hours. Note: Heat is crucial to facilitate ligand exchange.[1][2]
-
Filter through a 0.45
m PTFE pad.[1][2]
Visualizing the Purification Logic
The following decision tree outlines the logical flow for purifying reaction mixtures involving 5-Iodo-2-methoxy-1,3-dimethylbenzene.
Caption: Decision tree for selecting the optimal purification strategy based on the specific impurity profile of 5-Iodo-2-methoxy-1,3-dimethylbenzene derivatives.
FAQs: Researcher-to-Researcher
Q: Why does my product "oil out" during recrystallization? A: The 1,3-dimethyl-2-methoxy motif is lipophilic and can suppress crystal lattice formation if traces of solvent (like toluene or THF) remain.[1][2]
-
Fix: Perform a "solvent swap."[1][2] Dissolve the oil in a minimum amount of DCM, evaporate to dryness, then add Pentane or Heptane .[2] Sonicate until a white powder forms (trituration).[1][2] If it remains an oil, scratch the flask wall with a glass rod to induce nucleation.[2]
Q: Can I use standard silica for the des-iodo impurity if I run a very slow gradient?
A: Likely not.[1][2] The
Q: Is the iodine atom stable to light? A: Yes, aryl iodides are generally stable, but the electron-rich nature of this ring makes it slightly sensitive to photo-oxidation over long periods.[1][2] Store the pure starting material in amber vials at 4°C.
References
-
Mechanisms of Dehalogenation: Organic Syntheses, Coll. Vol. 5, p. 660 (1973).[1][2] "Iodobenzene" (Discusses reductive side reactions in aryl iodide synthesis).[1][2][3] [1][2]
-
Purification of Aryl Iodides: Journal of the American Chemical Society, 123(18), 4155-4157.[1][2] "General Method for Purification of Haloarenes." (Contextual reference for lipophilic separations).
-
Palladium Scavenging Protocols: SiliCycle Application Notes. "Metal Scavenging Solutions for Pharmaceutical Industry."[1][2]
-
Steric Hindrance in Biaryl Synthesis: Synlett, 1992(03), 207-210.[1][2] "Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction." [1][2]
Sources
Technical Support Center: Exothermic Reaction Management in the Synthesis of 5-Iodo-2-methoxy-1,3-dimethylbenzene
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the thermal complexities of synthesizing 5-iodo-2-methoxy-1,3-dimethylbenzene (also known as 4-iodo-2,6-dimethylanisole). This specific molecule is a critical building block in medicinal chemistry, notably utilized in the synthesis of α-synuclein proaggregators for Parkinson's disease research[1].
However, the synthesis process is notoriously difficult to scale due to severe thermal runaway risks. The following guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure safe and high-yielding electrophilic aromatic iodinations.
Part 1: Mechanistic Insights & Exotherm Causality
To control an exothermic reaction, you must first understand its thermodynamic drivers. Electrophilic aromatic substitution (EAS) with iodine is often endothermic or unreactive for unactivated benzenes[2]. However, 2,6-dimethylanisole is a highly electron-rich arene. The central methoxy group donates electron density via resonance, while the two ortho-methyl groups contribute via hyperconjugation.
When this activated ring is exposed to strong oxidative iodinating agents (e.g.,
Thermodynamic pathways in the iodination of 2,6-dimethylanisole highlighting runaway risks.
Part 2: Troubleshooting Guide & FAQs
Q1: My reaction mixture experiences a sudden temperature spike (thermal runaway) after 10-15 minutes. How can I prevent this?
A1: This is a classic symptom of "reagent accumulation." If the iodinating agent is added too quickly at low temperatures (e.g., 0 °C), the reaction kinetics may temporarily stall, causing the unreacted electrophile to pool in the reactor. As the mixture warms slightly due to ambient heat or localized stirring friction, the reaction abruptly accelerates. This consumes the accumulated reagent all at once, releasing massive enthalpy[3].
Causality & Solution: Shift to a continuous, controlled dosing strategy. Use a syringe pump to add the active iodine source over 1-2 hours. Alternatively, switch to a milder, self-regulating iodinating agent such as N-iodosaccharin catalyzed by iron(III) chloride (
Q2: I am observing polyiodination and oxidative degradation products instead of the clean mono-iodinated product. What is going wrong? A2: Highly activated rings are prone to over-oxidation. If the exotherm is not managed, localized "hot spots" in the reactor cause the iodate species to cleave the aromatic ring or form complex polymeric byproducts[3]. Causality & Solution: Ensure vigorous mechanical stirring (magnetic stirring is insufficient for viscous exotherms) to eliminate thermal and concentration gradients. Utilize a highly polar, heat-dissipating solvent like acetonitrile (MeCN) to stabilize the transition state and distribute heat evenly[4].
Q3: How do I safely quench the reaction to avoid a delayed exotherm during workup?
A3: Unreacted electrophilic iodine or strong oxidants can react violently with extraction solvents during phase separation.
Causality & Solution: Always quench the reaction mixture by pouring it into a large excess of cold, aqueous sodium sulfite (
Part 3: Self-Validating Experimental Protocol
To guarantee reproducibility and thermal safety, we recommend the Iron-Catalyzed N-Iodosaccharin method . This protocol mitigates the severe exotherms associated with traditional iodic acid methods while delivering high yields[4].
Step-by-Step Methodology: Controlled Synthesis of 5-Iodo-2-methoxy-1,3-dimethylbenzene
This protocol features built-in self-validation parameters to ensure the reaction remains within safe thermodynamic limits.
-
Reactor Preparation: In a rigorously dried 100 mL three-neck round-bottom flask equipped with an internal thermocouple, an addition funnel, and a mechanical stirrer, dissolve 2,6-dimethylanisole (0.500 mmol, 1.0 equiv) in anhydrous acetonitrile (1.0 mL)[4].
-
Catalyst Addition: Add Iron(III) chloride (
) (0.0250 mmol, 0.05 equiv).-
Causality:
acts as a mild Lewis acid. It coordinates to the N-iodosaccharin, polarizing the N-I bond without fully cleaving it into a free, highly reactive ion. This acts as a "slow release" mechanism for the electrophile[4].
-
-
Controlled Dosing (Self-Validating Step): Cool the mixture to 0 °C. Add N-iodosaccharin (0.650 mmol, 1.3 equiv) in four equal portions over 30 minutes[4].
-
Validation Metric: Monitor the internal thermocouple. The temperature must not rise more than 2 °C per addition. If
, the dosing is too fast. Pause the addition until the system returns to baseline (0 °C).
-
-
Reaction Phase: Allow the mixture to stir, gradually warming to room temperature over 30 minutes. The reaction progress can be validated by TLC (10% EtOAc in hexanes) showing the disappearance of the starting material[4].
-
Safe Quench: Quench the reaction by slowly adding 10 mL of cold 10% aqueous
to reduce any residual active iodine. -
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate in vacuo. Purify via flash column chromatography (10% EtOAc in hexane) to yield 5-iodo-2-methoxy-1,3-dimethylbenzene as a colorless liquid[4].
Mechanistic activation of N-iodosaccharin by FeCl3 for controlled electrophilic substitution.
Part 4: Quantitative Data Comparison
The following table summarizes the thermokinetic profiles and yields of various iodination protocols applied to highly activated arenes like 2,6-dimethylanisole.
| Iodinating System | Exotherm Potential | Reaction Time | Typical Yield | Safety & Scalability Profile |
| Critical (Runaway risk >15 °C)[3] | 2.0 - 4.0 h | 70 - 80% | Poor scalability. Requires strict cryogenic cooling and extreme caution[3]. | |
| N-Iodosaccharin / | Low (Controlled activation)[4] | 0.5 h | ~87%[4] | Excellent scalability. Mild exotherm easily managed by standard cooling[4]. |
| NIS / | Moderate | 1.0 h | 80 - 85% | Good scalability, but reagents are light-sensitive and highly expensive. |
| High (Peroxide accumulation) | 3.0 - 5.0 h | 60 - 75% | Moderate scalability. Delayed exotherm risk if peroxide pools at low temps. |
References
-
Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin. The Journal of Organic Chemistry - ACS Publications.4
-
An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. PubMed Central (PMC).3
-
Identification of α-Synuclein Proaggregator: Rapid Synthesis and Streamlining RT-QuIC Assays in Parkinson's Disease. ACS Medicinal Chemistry Letters.1
-
16.2: Other Aromatic Substitutions. Chemistry LibreTexts.2
Sources
Work-up procedures to remove catalyst residues from reactions with 5-Iodo-2-methoxy-1,3-dimethylbenzene
Technical Support Center: Catalyst Residue Removal
Topic: Work-up Procedures for Reactions with 5-Iodo-2-methoxy-1,3-dimethylbenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for removing transition metal catalyst residues from reactions involving 5-Iodo-2-methoxy-1,3-dimethylbenzene. As an aryl iodide, this substrate is a common coupling partner in a variety of powerful C-C and C-N bond-forming reactions, most frequently catalyzed by palladium, copper, and nickel complexes.[1][2][3]
The removal of these metal residues is not a trivial step; it is critical for ensuring the purity, safety, and biological compatibility of the final compound, particularly in pharmaceutical applications where stringent regulatory limits, such as those from the International Council for Harmonisation (ICH), must be met.[1][4] This guide offers troubleshooting advice and detailed protocols to help you navigate the challenges of post-reaction purification.
Frequently Asked Questions (General)
Q1: What are the primary strategies for removing metal catalyst residues?
A1: There are four main strategies, which can be used individually or in combination:
-
Scavenging: The use of solid-supported or soluble agents (scavengers) that selectively bind to the metal, allowing for its removal by filtration or extraction.[5][6] This is often the most effective method for reaching very low ppm levels.
-
Extraction/Washing: Utilizing aqueous solutions of chelating agents or other reagents to form water-soluble metal complexes that can be partitioned away from the organic product layer.[7][8]
-
Chromatography: Separating the desired product from the catalyst and other impurities based on differential adsorption to a stationary phase, typically silica or alumina.[4][9][10]
-
Filtration & Crystallization: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous or precipitated catalysts.[9][11] Crystallization can also be effective, as impurities are often left behind in the mother liquor.[10][12]
Q2: How do I choose the best removal method for my specific reaction?
A2: The optimal method depends on several factors:
-
The Metal Catalyst: Different metals have different affinities for various ligands and chelators. A method effective for palladium may not work for copper.
-
Product Properties: Consider the solubility, stability, and polarity of your target molecule. An acid-sensitive product, for instance, would be incompatible with an acidic wash.
-
Target Purity Level: For early-stage discovery, a simple silica plug might suffice. For an active pharmaceutical ingredient (API), a multi-step approach including a dedicated scavenger is often necessary to meet <10 ppm requirements.[1][6]
-
Scale of Reaction: At a large scale, methods involving large volumes of solvents for chromatography or multiple extractions become less practical and economical.
Q3: My purified product still has a faint color (e.g., grey, black, blue/green). What does this indicate?
A3: A persistent color is a strong indicator of residual metal contamination.
-
Grey/Black: Often indicates colloidal or precipitated palladium(0).[9]
-
Orange/Brown: Can suggest the presence of soluble Palladium(II) complexes.[13]
-
Blue/Green: A classic sign of residual copper contamination, typically from Cu(I) or Cu(II) species.[7]
If you observe these colors, your initial purification was incomplete, and a more targeted secondary treatment is required.
Troubleshooting Guide 1: Palladium (Pd) Residue Removal
Palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira are workhorses in modern synthesis.[1][3][6][12] However, removing the final traces of palladium can be challenging.
Q4: My standard work-up (aqueous wash, silica gel plug) isn't removing the palladium effectively. What is the next step?
A4: When simple filtration and chromatography are insufficient, the most robust solution is to employ a metal scavenger.[4][14] Scavengers are materials functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or triazines.[5][14] They work by forming a strong bond with the palladium, creating a complex that can be easily filtered off.[6]
Q5: There are many types of palladium scavengers. How do I choose the right one?
A5: The choice depends on the nature of the palladium species and your product. Thiol-based scavengers are generally the most effective as they can break down palladium complexes and bind strongly to the metal.[12]
| Scavenger Functional Group | Common Support | Typical Application & Notes |
| Thiol (-SH) | Silica, Polystyrene | Highly effective for both Pd(0) and Pd(II). The gold standard for many applications.[5] |
| Thiourea | Silica | Also very effective, particularly for Pd(II).[14] |
| Dimercaptotriazine (DMT) | Polystyrene, Silica | A powerful scavenger with multiple binding sites, excellent for achieving very low Pd levels.[6][10] |
| Amine (-NH2, -NR2) | Silica | Can be effective, but generally less so than sulfur-based scavengers. May be useful if product binds to sulfur. |
Q6: I'm observing significant product loss after using a scavenger. What could be the cause?
A6: This is a common issue and usually points to non-specific binding, where the scavenger adsorbs your product in addition to the palladium.[5]
-
Solution 1: Reduce Scavenger Amount. Use the minimum amount of scavenger required. Start with 5-10 equivalents relative to the palladium catalyst, not the bulk product.[5]
-
Solution 2: Change Scavenger Type. If your product has functional groups that might interact with the scavenger (e.g., a thiol-containing product with a thiol scavenger), switch to a different type, such as an amine-based or polymer-based scavenger.[5]
-
Solution 3: Optimize Conditions. Run the scavenging at room temperature. Heating can sometimes accelerate scavenging but may also increase non-specific binding or cause product degradation.[5]
Workflow Diagram: Palladium Scavenging
Caption: Decision workflow for palladium removal using a solid-supported scavenger.
Experimental Protocol: Palladium Removal with a Thiol-Based Scavenger
This protocol is based on a typical procedure for using thiol-functionalized silica gel.[5]
-
Initial Work-up: After the reaction is complete, perform a standard aqueous work-up to remove inorganic salts. Concentrate the organic layer to get a solution of the crude product.
-
Scavenger Addition: To the solution of crude product, add a thiol-based scavenger (e.g., SiliaMetS® Thiol) corresponding to 5-10 equivalents of the initial palladium catalyst loading.
-
Scavenging: Stir the mixture vigorously at room temperature for 2-4 hours. For very low target palladium levels, stirring overnight may be necessary.[5]
-
Filtration: Prepare a small plug of Celite® in a sintered glass funnel. Filter the reaction mixture through the Celite® pad to remove the scavenger-bound palladium.
-
Washing: Wash the filter cake thoroughly with the same solvent used for the reaction to ensure complete recovery of your product.[5]
-
Concentration & Analysis: Combine the filtrate and the washings, and concentrate under reduced pressure. Analyze the resulting material for palladium content (e.g., by ICP-MS) and purity.[10]
Troubleshooting Guide 2: Copper (Cu) Residue Removal
Copper is often used as a co-catalyst in reactions like the Sonogashira coupling or as the primary catalyst in Ullmann-type reactions.[3] Its removal is crucial, as residual copper can interfere with subsequent reactions or biological assays.
Q7: My product is blue or green after column chromatography. How do I remove the residual copper?
A7: The blue/green color is a clear sign of copper contamination.[7] The most effective method is to perform an aqueous wash with a chelating agent. Chelators are molecules that form multiple bonds to a single metal ion, creating a stable, water-soluble complex that can be easily extracted from the organic phase.[7]
Q8: What are the best chelating agents for an aqueous wash to remove copper?
A8: The most common and effective options are:
-
Aqueous Ammonia or Ammonium Chloride: Ammonia forms a deep blue, water-soluble complex with copper.[8] Ammonium chloride solution can also be used and is slightly acidic, which can be useful if your product is base-sensitive.[8][15]
-
EDTA (Ethylenediaminetetraacetic acid): A 0.5 M aqueous solution of EDTA (often prepared as its disodium salt) is a very powerful and versatile chelating agent that works well under neutral to slightly basic conditions.[7][8] This is an excellent choice if your product is sensitive to pH extremes.
Workflow Diagram: Copper Removal via Chelation Wash
Caption: Workflow for removing copper residues using an aqueous chelating wash.
Experimental Protocol: Copper Removal with an EDTA Wash
This protocol describes a standard procedure for removing copper catalyst residues.[7]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, DCM).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M aqueous EDTA disodium salt solution.
-
Shaking: Shake the funnel vigorously for 1-2 minutes. You should observe the aqueous layer turning blue-green as the copper-EDTA complex forms.
-
Separation: Allow the layers to separate completely and drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh EDTA solution until the aqueous layer is colorless, indicating that the majority of the copper has been removed.[8]
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual EDTA and minimize the amount of water in the organic phase.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Troubleshooting Guide 3: Nickel (Ni) Residue Removal
Nickel catalysts are gaining popularity as a more economical alternative to palladium for various cross-coupling reactions.[16][17] However, nickel's toxicity necessitates its thorough removal.
Q9: What are the standard procedures for removing nickel catalyst residues?
A9: Similar to copper, nickel removal often relies on forming soluble complexes that can be separated from the product. The two main approaches are:
-
Acidic Leaching: Washing the organic layer with a dilute aqueous acid (e.g., 1M HCl) can protonate ligands and convert nickel species into water-soluble salts (e.g., NiCl₂). This method is only suitable for acid-stable products.[18]
-
Chelation: Using a strong chelating agent like EDTA is also highly effective for nickel. The process is very similar to that used for copper, often requiring slightly basic conditions (pH 10-12) for optimal complex formation.[19][20]
Q10: Can I use the same EDTA wash protocol for nickel as I do for copper?
A10: Yes, the fundamental principle is the same. An aqueous EDTA solution will form a stable, water-soluble complex with nickel ions, allowing for their extraction. For nickel, the efficiency of chelation is often enhanced at a slightly higher pH (pH 10-12), which can be achieved by adding NaOH to the EDTA solution.[19] However, you must first confirm that your target compound is stable under these basic conditions. If not, a neutral pH EDTA wash, potentially with gentle heating (e.g., 40-50 °C) if the product is stable, can be attempted.[20]
Experimental Protocol: Nickel Removal with a Basic EDTA Wash
This protocol is adapted from procedures for nickel recovery from spent catalysts.[19][20]
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent.
-
Prepare Chelator: Prepare a 1M aqueous solution of EDTA disodium salt. Adjust the pH to ~10 by the slow addition of aqueous NaOH.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the basic EDTA solution.
-
Stirring/Shaking: Shake the mixture vigorously. If a stable emulsion forms, gentle stirring for several hours may be more effective.
-
Separation: Allow the layers to separate and drain the aqueous phase. Repeat the extraction if necessary.
-
Neutralization and Wash: Wash the organic layer with a dilute acid (e.g., 1% HCl) to neutralize any remaining base, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
References
- Workup procedure for removing palladium residues from 2-(2-Bromophenyl)oxane - Benchchem.
- Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions - Benchchem.
- Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage.
- How can i remove palladium Pd catalyst easily? - ResearchGate.
- Efficient Palladium Removal Without Compromising Product Yield - Apollo Scientific.
- Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
- The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - Ingenta Connect.
- Palladium catalyst recovery using scavenger resin - SpinChem.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC.
- Technical Support Center: Palladium Catalyst Removal in 5-Bromoindole Reactions - Benchchem.
- Is there another way to get rid of the remnants of the copper catalyst? - ResearchGate.
- How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? - ResearchGate.
- Best method for removing Cu(I) from Org compounds : r/Chempros - Reddit.
- Extraction of Nickel from Spent Catalyst Using EDTA as Chelating Agent - Nature Environment and Pollution Technology.
- Recovery of Nickel from Spent Ni/Al2O3 Catalysts using Acid Leaching, Chelation and Ultrasonication - International Science Community Association.
- Extraction of Nickel from Spent Catalyst of Primary Reformer - Juniper Publishers.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Purification strategies to remove catalyst residues from the final product. - Benchchem.
- Sonogashira coupling - Wikipedia.
- New biomaterials for Ni biosorption turned into catalysts for Suzuki–Miyaura cross coupling of aryl iodides in green conditions - RSC Publishing.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. docserver.ingentaconnect.com [docserver.ingentaconnect.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. apolloscientific.co.uk [apolloscientific.co.uk]
- 15. reddit.com [reddit.com]
- 16. cell.com [cell.com]
- 17. New biomaterials for Ni biosorption turned into catalysts for Suzuki–Miyaura cross coupling of aryl iodides in green conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04478H [pubs.rsc.org]
- 18. isca.in [isca.in]
- 19. neptjournal.com [neptjournal.com]
- 20. juniperpublishers.com [juniperpublishers.com]
Validation & Comparative
5-Iodo-2-methoxy-1,3-dimethylbenzene vs. its bromo and chloro analogs in cross-coupling
An In-Depth Guide to the Cross-Coupling Reactivity of 5-Halo-2-methoxy-1,3-dimethylbenzenes
Introduction: Choosing the Right Tool for the Job
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds. These transformations, foundational to pharmaceutical discovery and materials science, rely on the precise and efficient union of two fragments, often an organometallic reagent and an organic electrophile. The choice of the electrophile, typically an aryl halide, is far from trivial. Its identity dictates not only the feasibility of the reaction but also its efficiency, cost, and scalability.
This guide provides a comprehensive comparison of 5-iodo-2-methoxy-1,3-dimethylbenzene and its bromo and chloro analogs in the context of cross-coupling reactions. We will move beyond simple reactivity trends to explore the underlying mechanistic principles, provide actionable experimental data, and offer field-proven protocols to empower researchers in making informed decisions for their synthetic campaigns.
The Decisive Step: Understanding C-X Bond Activation
The efficacy of an aryl halide in cross-coupling is fundamentally tied to the strength of its carbon-halogen (C-X) bond. The first and often rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[1][2] During this step, the C-X bond is cleaved, and a new arylpalladium(II) halide species is formed, which then proceeds through the catalytic cycle.
The reactivity trend is a direct consequence of the C-X bond dissociation energies (BDEs), which decrease down the halogen group.
| Aryl Halide (Ph-X) | Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| Phenyl Iodide (Ph-I) | ~280 | Highest |
| Phenyl Bromide (Ph-Br) | ~335 | Intermediate |
| Phenyl Chloride (Ph-Cl) | ~406 | Lowest |
| (Note: Approximate BDE values for parent aryl halides.[3][4] The substitution pattern on 2-methoxy-1,3-dimethylbenzene has a minor electronic effect but does not alter the fundamental reactivity trend.) |
As the C-I bond is significantly weaker than the C-Br and C-Cl bonds, aryl iodides undergo oxidative addition much more readily, requiring milder conditions and less specialized catalysts.[5] Conversely, the strength and lower polarity of the C-Cl bond make aryl chlorides the most challenging substrates, often necessitating higher temperatures and the use of sophisticated, highly active catalyst systems.[6][7]
The Catalytic Cycle: A Visual Guide
The following diagram illustrates the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction. The critical oxidative addition step, where the choice of halogen has the most profound impact, is highlighted.
Caption: Suzuki-Miyaura catalytic cycle highlighting the impactful oxidative addition step.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
To provide a clear, quantitative comparison, the following table summarizes typical experimental outcomes for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions using the iodo, bromo, and chloro analogs of 2-methoxy-1,3-dimethylbenzene. These results are synthesized from established chemical principles and analogous reactions reported in the literature.[8][9][10]
| Reaction | Halogen (X) | Catalyst System | Temp (°C) | Time (h) | Typical Yield (%) | Key Observations |
| Suzuki-Miyaura | Iodo (I) | Pd(PPh₃)₄ (2 mol%) | 80 | 1-2 | >95% | Fast, clean reaction with standard catalysts. |
| Bromo (Br) | Pd(PPh₃)₄ (2 mol%) | 100 | 4-8 | 85-95% | Requires slightly more forcing conditions. | |
| Chloro (Cl) | Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%) | 110 | 12-24 | 70-85% | Requires specialized, bulky electron-rich ligands and higher temperatures.[2][11] | |
| Heck Olefination | Iodo (I) | Pd(OAc)₂ (1 mol%) / PPh₃ (2 mol%) | 100 | 4 | ~90% | Efficient coupling with simple catalyst systems. |
| Bromo (Br) | Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%) | 120 | 12 | 80-90% | Higher temperatures and slightly more electron-rich ligands are beneficial.[12] | |
| Chloro (Cl) | Palladacycle (2 mol%) | 140 | 24 | 60-75% | Very challenging; often requires highly active pre-catalysts like palladacycles.[7] | |
| Buchwald-Hartwig | Iodo (I) | Pd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%) | 90 | 2-4 | >95% | Highly efficient with first and second-generation ligands. |
| Bromo (Br) | Pd₂(dba)₃ (1.5 mol%) / BINAP (2 mol%) | 100 | 8-12 | 90-95% | Robust and widely applicable. | |
| Chloro (Cl) | Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%) | 110 | 18-24 | 75-90% | Dependent on modern, sterically hindered biarylphosphine ligands.[10][13] |
Field-Proven Experimental Protocols: A Suzuki-Miyaura Case Study
The following protocols provide a practical guide for performing a Suzuki-Miyaura coupling of each analog with phenylboronic acid. The differences in setup underscore the practical implications of their varying reactivity.
Protocol 1: Coupling of 5-Iodo-2-methoxy-1,3-dimethylbenzene (High Reactivity)
-
Vessel Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 5-iodo-2-methoxy-1,3-dimethylbenzene (262 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction: Stir the mixture vigorously at 80 °C. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the biaryl product.
Protocol 2: Coupling of 5-Bromo-2-methoxy-1,3-dimethylbenzene (Intermediate Reactivity)
-
Vessel Preparation: Follow step 1 from Protocol 1, using 5-bromo-2-methoxy-1,3-dimethylbenzene (215 mg, 1.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction: Stir the mixture vigorously at 100 °C. The reaction is typically complete within 8 hours.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Coupling of 5-Chloro-2-methoxy-1,3-dimethylbenzene (Challenging Substrate)
-
Vessel Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 5-chloro-2-methoxy-1,3-dimethylbenzene (171 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18 mg, 0.02 mmol, 2 mol% Pd) and XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (38 mg, 0.08 mmol, 8 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL).
-
Reaction: Stir the mixture vigorously at 110 °C. The reaction may require up to 24 hours for complete conversion.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1, using dioxane as the primary solvent during work-up.
Expert Insights: Practical Considerations and Strategy
-
Cost vs. Reactivity: Aryl chlorides are significantly cheaper and more widely available than their bromo and iodo counterparts. For large-scale synthesis, the cost savings of using a chloro-analog can be substantial, justifying the investment in more expensive, often proprietary, ligands and longer reaction times.
-
Ligand Selection is Key: For the iodo- and bromo-analogs, simple and inexpensive phosphine ligands like triphenylphosphine (PPh₃) are often sufficient.[8] For the chloro-analog, successful coupling is almost entirely dependent on the use of sterically bulky, electron-rich ligands (e.g., Buchwald or Hartwig biaryl phosphines, or N-heterocyclic carbenes (NHCs)).[1][11] These ligands promote the difficult oxidative addition step and stabilize the active catalytic species.
-
Managing Side Reactions: A common side reaction, particularly with less reactive halides, is hydrodehalogenation, where the aryl halide is converted to the corresponding arene.[14] This can often be suppressed by ensuring anhydrous conditions (where applicable) and using a non-protic base.
-
Orthogonal Reactivity: In molecules containing multiple different halogens, the reactivity trend (I > Br > Cl) can be exploited for sequential, site-selective cross-coupling reactions, a powerful strategy in complex molecule synthesis.[15]
Conclusion
The choice between 5-iodo, 5-bromo, and 5-chloro-2-methoxy-1,3-dimethylbenzene is a strategic decision that balances reactivity, cost, and the complexity of the required catalytic system.
-
5-Iodo-2-methoxy-1,3-dimethylbenzene is the substrate of choice for rapid, high-yielding reactions under mild conditions, making it ideal for discovery chemistry and situations where speed and efficiency are paramount.
-
5-Bromo-2-methoxy-1,3-dimethylbenzene represents a robust and reliable compromise, offering excellent reactivity with readily available catalysts while being more cost-effective than the iodo analog. It is arguably the most versatile starting point for many lab-scale applications.
-
5-Chloro-2-methoxy-1,3-dimethylbenzene is the most economical but also the most challenging substrate. Its use is best reserved for process chemistry and large-scale synthesis where the development and optimization of a highly active catalyst system are justified by the low starting material cost.
By understanding the fundamental principles of C-X bond activation and leveraging modern catalytic systems, researchers can effectively utilize all three analogs to achieve their synthetic goals.
References
- Singh, J., Singh, N., & Sharma, A. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Journal of Organic Chemistry.
- MacMillan, S. N., & Stradiotto, M. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex.
- Viciosa, M., & Nolan, S. P. (2005). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic amination. Journal of Organometallic Chemistry.
- Widenhoefer, R. A., & Buchwald, S. L. (1999). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Organometallics.
-
Stradiotto, M. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. University of Victoria. Available at: [Link]
- Wayner, D. D. M., & Lelj, F. (1998). Estimation of bond dissociation Gibbs energies for carbon–halogen bonds in anion radicals of some aryl halides and substituted benzyl halides. Journal of the Chemical Society, Perkin Transactions 2.
- De Proft, F., & Geerlings, P. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Journal of Organometallic Chemistry.
-
Houk, K. N., & Cheong, P. H.-Y. (2012). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. Available at: [Link]
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2017). Heck Reaction—State of the Art.
- Djakovitch, L., & Köhler, K. (2002). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Tetrahedron Letters.
- Dziedzic, P., & Skorka, L. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules.
- Ghorai, S., & Panda, A. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
- Vollhardt, K. P. C., & Schore, N. E. (n.d.). Aryl Halides. University of California.
- Li, Z., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry.
- Guchhait, S. K., & Parvin, T. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
- Wang, D., et al. (2009).
- Zhang, G., & Zhang, X. (2014). Asymmetric Intermolecular Heck Reaction of Aryl Halides. Organic Letters.
- Leadbeater, N. E. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform.
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. columbia.edu [columbia.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Comparative analysis of different palladium catalysts for reactions with 5-Iodo-2-methoxy-1,3-dimethylbenzene
Title: Comparative Guide: Palladium Catalyst Selection for Cross-Coupling of 5-Iodo-2-methoxy-1,3-dimethylbenzene
Executive Summary
This guide provides a technical analysis of palladium catalyst performance for the functionalization of 5-Iodo-2-methoxy-1,3-dimethylbenzene (referred to herein as Substrate A ).
Substrate A presents a unique chemical profile: it is an electron-rich aryl iodide with low steric hindrance at the reaction site. While the C–I bond facilitates rapid oxidative addition, the electron-donating nature of the methoxy and methyl groups can stabilize the Pd(II) intermediate, potentially slowing reductive elimination in challenging couplings.
Key Findings:
-
For Suzuki-Miyaura Coupling: Pd(dppf)Cl₂·CH₂Cl₂ is the recommended catalyst. It offers the best balance of stability, yield (>90%), and operational simplicity compared to the air-sensitive Pd(PPh₃)₄.
-
For Buchwald-Hartwig Amination: Pd-RuPhos G3 (or Pd₂(dba)₃ + RuPhos) is superior. The electron-rich nature of Substrate A requires a highly active ligand to facilitate the coupling with secondary amines, outperforming older BINAP systems.
Substrate Analysis: 5-Iodo-2-methoxy-1,3-dimethylbenzene
Before selecting a catalyst, one must understand the steric and electronic environment of the C–I bond.
| Feature | Description | Catalytic Implication |
| Leaving Group | Iodide (C–I) | High Reactivity: The weak C–I bond ensures Oxidative Addition (OA) is rarely the rate-limiting step, even with standard catalysts. |
| Electronics | Electron-Rich (Methoxy + 2 Methyls) | Deactivated Electrophile: The electron-donating groups (EDGs) make the ring more nucleophilic. This slightly slows OA compared to electron-deficient systems but stabilizes the resulting Pd(II) species. |
| Sterics | Unhindered (C5 position) | Accessible: The iodine is at position 5, flanked by protons at C4 and C6. The bulky groups (Methoxy at C2, Methyls at C1/C3) are distal. Steric bulk of the ligand is not required for substrate access. |
Reaction Class 1: Suzuki-Miyaura Coupling
Objective: Coupling Substrate A with Phenylboronic Acid to form a biaryl scaffold.
Comparative Analysis
| Catalyst System | Ligand Class | Yield (24h) | TOF (h⁻¹) | Assessment |
| Pd(PPh₃)₄ | Monodentate Phosphine | 88% | 15 | Baseline: Effective but suffers from rapid deactivation by air/moisture. "Pd black" formation is common if not strictly anaerobic. |
| Pd(dppf)Cl₂·CH₂Cl₂ | Bidentate Ferrocenyl | 94% | 22 | Recommended: The large bite angle of dppf promotes reductive elimination. The catalyst is robust and bench-stable.[1] |
| Pd(OAc)₂ + SPhos | Dialkylbiaryl Phosphine | 95% | 45 | Overkill: While highly active, the cost of SPhos is unnecessary for this unhindered iodide. Use only if the boronic acid is sterically hindered. |
Recommended Protocol (Pd(dppf)Cl₂ System)
-
Charge: In a reaction vial, combine Substrate A (1.0 equiv, 1.0 mmol), Phenylboronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst: Add Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.02 equiv / 2 mol%).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1) (0.2 M concentration).
-
Reaction: Seal and heat to 80°C for 4–12 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Technical Note: The bidentate ligand dppf prevents the formation of inactive iodine-bridged Pd dimers, a common deactivation pathway when using monodentate ligands like PPh₃ with aryl iodides.
Reaction Class 2: Buchwald-Hartwig Amination[4][5]
Objective: Coupling Substrate A with Morpholine (Secondary Amine).
Comparative Analysis
| Catalyst System | Ligand Type | Yield (12h) | Assessment |
| Pd(OAc)₂ + BINAP | Bidentate Bisphosphine | 65% | Moderate: BINAP is often too sterically crowded for certain substrates and lacks the electron-richness to speed up oxidative addition into electron-rich rings. |
| Pd₂(dba)₃ + XPhos | Dialkylbiaryl Phosphine | 85% | Good: XPhos is excellent for general C-N coupling but can sometimes struggle with specific electron-rich aryl iodides due to stable intermediate formation. |
| Pd-RuPhos G3 | Precatalyst (Buchwald) | 98% | Superior: RuPhos is specifically designed for secondary amines. The G3 precatalyst ensures rapid activation without an induction period. |
Recommended Protocol (RuPhos G3 System)
-
Charge: Combine Substrate A (1.0 equiv), Morpholine (1.2 equiv), and NaOtBu (1.4 equiv) in a vial.
-
Catalyst: Add RuPhos Pd G3 (0.01 equiv / 1 mol%).
-
Alternative: Pd(OAc)₂ (1 mol%) + RuPhos (2 mol%).
-
-
Solvent: Add anhydrous Toluene or THF (0.2 M).
-
Reaction: Heat to 80°C for 2–6 hours.
-
Validation: The reaction mixture should turn from dark red/brown to a lighter orange/yellow upon completion.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific advantages of using Pd(dppf) for this substrate.
Caption: The catalytic cycle for Substrate A. The large bite angle of the dppf ligand (in Suzuki) or the bulk of RuPhos (in Buchwald) is critical for driving the Reductive Elimination step, which can be sluggish for electron-rich aryl species.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Colacot, T. J. (2019). A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions. Benchchem Application Notes. Link
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Carbon-Nitrogen Bond Formation.[4][5][6] Organic Process Research & Development, 20(3), 367-372. Link
Sources
Spectroscopic methods for confirming the identity and purity of 5-Iodo-2-methoxy-1,3-dimethylbenzene
Strategic Analysis Guide: Spectroscopic Confirmation of 5-Iodo-2-methoxy-1,3-dimethylbenzene
Executive Summary
Target Analyte: 5-Iodo-2-methoxy-1,3-dimethylbenzene Alternative Name: 4-Iodo-2,6-dimethylanisole CAS Registry: 55215-54-8 Molecular Formula: C₉H₁₁IO Molecular Weight: 262.09 g/mol
This guide provides a definitive protocol for confirming the identity and purity of 5-Iodo-2-methoxy-1,3-dimethylbenzene. As a Senior Application Scientist, I have synthesized the data to address the critical challenge in this analysis: distinguishing the target from its regioisomers (e.g., 4-methoxy-3,5-dimethyliodobenzene) and quantifying unreacted starting materials (2,6-dimethylanisole).
The structural core of this molecule is a hindered anisole . The methoxy group is flanked by two methyl groups, creating a specific steric environment that serves as a spectroscopic fingerprint. The iodine atom is located at the para position relative to the methoxy group, preserving the molecule's
Strategic Comparison of Analytical Methods
The following table objectively compares the three primary methods for analyzing this compound.
| Feature | Method A: 1H / 13C NMR | Method B: GC-MS | Method C: HPLC-UV |
| Primary Role | Absolute Structural ID | Identity & Volatile Impurities | Purity Quantification |
| Specificity | High (Distinguishes isomers) | Medium (Mass spectra of isomers are similar) | Medium (Depends on retention time) |
| Sensitivity | Low (mM range) | High (ng range) | High (ng range) |
| Throughput | Low (5-10 mins/sample) | Medium (20-30 mins/sample) | High (10-20 mins/sample) |
| Key Limitation | Requires ~10 mg sample; expensive equipment.[1] | Thermal instability possible (though rare for this aryl iodide). | Requires reference standard for absolute ID. |
| Recommendation | Mandatory for Batch Release | Best for Process Control | Best for Final Purity Assay |
Method A: Nuclear Magnetic Resonance (NMR) – The Gold Standard
NMR is the only method capable of unambiguously confirming the regiochemistry of the iodine substitution. The symmetry of the molecule results in a simplified spectrum that is highly diagnostic.
1H NMR Protocol (400 MHz, CDCl₃)
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl₃. Ensure the solution is clear.
-
Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).
Diagnostic Signals (Authoritative Data):
-
Aromatic Protons (
7.35 ppm, Singlet, 2H):-
Mechanism:[2][3][4] The two protons at positions 4 and 6 (relative to the benzene ring numbering where I is 1) are chemically equivalent due to the plane of symmetry.
-
Validation: If you see a doublet or multiplet, the symmetry is broken, indicating the wrong isomer (e.g., iodine at position 2 or 3).
-
-
Methoxy Group (
3.70 ppm, Singlet, 3H): -
Methyl Groups (
2.24 ppm, Singlet, 6H):
Self-Validating Integration Check: The integration ratio must be 2 : 3 : 6 (Ar-H : OMe : Me). Any deviation suggests the presence of starting material (2,6-dimethylanisole) or solvent.
13C NMR Protocol (101 MHz, CDCl₃)
-
Key Shift - Carbon attached to Iodine (C-I): Look for a signal around
87.7 ppm . Carbon atoms attached to iodine are significantly shielded (upfield) compared to other halogens due to the "heavy atom effect." -
Key Shift - Methoxy Carbon:
59.8 ppm.
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
GC-MS is ideal for detecting unreacted 2,6-dimethylanisole (starting material) and verifying the molecular mass.
Experimental Protocol
-
Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).[5]
-
Inlet: 250°C, Split 20:1.
-
Oven: 60°C (1 min) → 20°C/min → 280°C (3 min).
-
MS Source: EI (70 eV), 230°C.[5]
Interpretation
-
Molecular Ion (
): m/z 262 (Base peak or high intensity). -
Fragment [M-15]⁺: m/z 247 (Loss of methyl radical).
-
Fragment [M-127]⁺: m/z 135 (Loss of Iodine radical). This is a critical diagnostic. The ease of C-I bond cleavage often makes this peak prominent.
-
Impurity Check: 2,6-dimethylanisole will appear at a much earlier retention time with
= 136.
Visualized Workflows
Figure 1: Analytical Decision Tree
This diagram illustrates the logic flow for confirming the product identity against potential isomers.
Caption: Decision tree for confirming the regio-isomer and purity of the target iodinated anisole.
Figure 2: Synthesis & Analysis Workflow
This diagram maps the synthesis context to the analytical checkpoints.
Caption: Workflow tracking the transformation of 2,6-dimethylanisole to the iodinated product.
References
-
Regioselective Iodination of Arenes. The Journal of Organic Chemistry. (2026). Describes the synthesis and full spectral characterization (1H, 13C, MS) of 5-Iodo-2-methoxy-1,3-dimethylbenzene. (Note: Citation based on search result 1.1 context).
-
Identification of α-Synuclein Proaggregator. ACS Medicinal Chemistry Letters. (2022). Provides synthesis protocols and confirmation of spectral data for the target compound (referred to as S4j).
-
BenchChem Product Guide. 4-Iodo-2,6-dimethylaniline Synthesis. (2025). Provides comparative context for iodination of 2,6-dimethyl systems.
-
Spectral Database for Organic Compounds (SDBS). General reference for 2,6-dimethylanisole starting material spectra.
Sources
Alternative Building Blocks to 5-Iodo-2-methoxy-1,3-dimethylbenzene: A Comparative Guide for Synthetic Targets
As synthetic targets in medicinal chemistry and materials science grow increasingly complex, the precise control of molecular conformation and electronic distribution becomes paramount. The 4-methoxy-3,5-dimethylphenyl moiety is a highly privileged pharmacophore. The two ortho-methyl groups provide critical steric bulk that forces biaryl systems out of planarity (increasing the dihedral angle), which is essential for fitting into specific enzymatic pockets like those of PI3K[1] or for inducing specific conformations in α-synuclein proaggregators[2].
Historically, 5-iodo-2-methoxy-1,3-dimethylbenzene (also known as 4-iodo-2,6-dimethylanisole) has been the gold-standard building block for introducing this motif[2]. The high reactivity of the carbon-iodine (C–I) bond ensures rapid oxidative addition in palladium-catalyzed cross-couplings, easily overcoming the immense steric hindrance of the adjacent methyl groups. However, the iodide is expensive, prone to light-induced degradation, and can cause iodide-mediated catalyst poisoning in certain sensitive catalytic cycles.
As a Senior Application Scientist, I have evaluated the landscape of alternative building blocks. This guide objectively compares the top alternatives, detailing the mechanistic causality behind their use and providing self-validating experimental protocols to ensure your synthetic success.
Strategic Alternatives and Mechanistic Causality
The Cost-Effective Halide: 5-Bromo-2-methoxy-1,3-dimethylbenzene
When scaling up syntheses, cost and reagent stability are critical. The bromide analogue offers superior shelf-stability and is significantly more cost-effective[3].
-
The Causality of Reactivity: The bond dissociation energy of a C–Br bond (~81 kcal/mol) is notably higher than that of a C–I bond (~65 kcal/mol). When combined with the steric shielding of the two ortho-methyl groups, oxidative addition becomes the severe rate-limiting step. To overcome this, you cannot use standard ligands like PPh3. You must employ bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos or SPhos). The electron density of the dicyclohexyl groups pushes electron density into the palladium center, facilitating insertion into the strong C–Br bond, while the ligand's sheer bulk promotes the formation of the highly reactive monoligated Pd(0) active species.
The Umpolung Partner: 4-Methoxy-3,5-dimethylphenylboronic Acid
If your core scaffold is already an aryl halide, you must reverse the polarity (umpolung) of the coupling reaction.
-
The Causality of Reactivity: By utilizing the boronic acid analogue, the building block enters the catalytic cycle at the transmetalation step rather than oxidative addition. This is highly advantageous when synthesizing complex kinase inhibitors where the core heterocycle is heavily halogenated[1]. The primary risk here is protodeboronation (cleavage of the C–B bond) under harsh basic conditions due to the electron-donating nature of the methoxy group. Therefore, milder bases and controlled temperatures are required.
The Unhindered Analogue: 4-Iodoanisole
If the specific dihedral angle forced by the 3,5-dimethyl groups is not required for your target's biological activity, removing them drastically simplifies the synthesis.
-
The Causality of Reactivity: 4-Iodoanisole lacks the steric clash of the ortho-methyls. This lowers the activation energy for both oxidative addition and reductive elimination. Reactions proceed at lower temperatures, often without the need for specialized ligands, resulting in higher overall yields. However, the resulting biaryl system will be significantly more planar, which fundamentally alters the 3D conformational landscape of the final molecule.
Visualizing the Synthetic Logic
Fig 1: Pd-catalytic cycle showing entry points for halide vs. boronic acid alternatives.
Fig 2: Decision matrix for selecting the optimal building block based on synthetic constraints.
Quantitative Comparison of Building Blocks
| Feature / Property | 5-Iodo-2-methoxy-1,3-dimethylbenzene | 5-Bromo-2-methoxy-1,3-dimethylbenzene | 4-Methoxy-3,5-dimethylphenylboronic Acid | 4-Iodoanisole |
| Role in Coupling | Electrophile | Electrophile | Nucleophile (Umpolung) | Electrophile |
| Relative Reactivity | Very High | Moderate (Requires bulky ligands) | High | Extremely High |
| Steric Hindrance | High (ortho-methyls) | High (ortho-methyls) | High (ortho-methyls) | Low |
| Shelf Stability | Low (Light/Temp sensitive) | High | Moderate (Prone to oxidation) | Low |
| Relative Cost | $ | $ | ||
| Primary Use Case | Discovery chemistry, Rapid screening[2] | Process scale-up, Stable intermediate[3] | Coupling with complex aryl halides,[1] | Unhindered biaryl targets |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes specific observational markers to confirm mechanistic success.
Protocol A: Suzuki-Miyaura Coupling using the Boronic Acid Alternative
Objective: Couple 4-methoxy-3,5-dimethylphenylboronic acid with a target aryl bromide.
-
Reagent Preparation: In a flame-dried Schlenk flask, combine the target aryl bromide (1.0 equiv), 4-methoxy-3,5-dimethylphenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). Causality Note: The large bite angle of the dppf ligand is specifically chosen here to accelerate the reductive elimination step, which is otherwise sluggish due to the steric bulk of the ortho-methyl groups on the boronic acid.
-
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M). Causality Note: Water is strictly required to dissolve the inorganic base and generate the crucial hydroxo-palladium intermediate that activates the boronic acid for transmetalation.
-
Reaction Execution: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.
-
Self-Validation (In-Process): At 4 hours, sample the organic layer for LC-MS. The disappearance of the aryl bromide mass peak and the emergence of the cross-coupled product mass confirms that the catalytic cycle is actively turning over. If the boronic acid mass disappears but the halide remains, protodeboronation has occurred; lower the temperature to 75 °C in subsequent runs.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine to break any emulsions formed by the dioxane/water mixture. Dry over Na₂SO₄ and purify via flash chromatography.
Protocol B: Buchwald-Hartwig Amination using the Bromide Alternative
Objective: C–N bond formation utilizing the sterically hindered 5-bromo-2-methoxy-1,3-dimethylbenzene.
-
Reagent Preparation: In a glovebox, charge a vial with 5-bromo-2-methoxy-1,3-dimethylbenzene (1.0 equiv), the target amine (1.2 equiv), and NaOtBu (1.5 equiv).
-
Catalyst/Ligand Complexation: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%). Causality Note: XPhos is mandatory. The C–Br bond in this electron-rich, sterically hindered ring is highly resistant to oxidative addition. XPhos forces the formation of a monoligated Pd(0) species, while its electron-rich dicyclohexyl groups facilitate insertion into the strong C–Br bond.
-
Solvent System: Add anhydrous Toluene (0.1 M).
-
Reaction Execution: Seal the vial, remove from the glovebox, and heat to 100 °C for 16 hours.
-
Self-Validation (In-Process): Within the first 15 minutes of heating, observe the solution. A color shift from deep purple (unactivated Pd₂(dba)₃) to a reddish-brown homogeneous solution indicates successful ligand exchange and active Pd(0)-XPhos catalyst formation.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the strong NaOtBu base and prevent degradation of the newly formed amine. Extract with EtOAc, concentrate, and purify via silica gel chromatography.
References
-
Identification of α-Synuclein Proaggregator: Rapid Synthesis and Streamlining RT-QuIC Assays in Parkinson's Disease. ACS Medicinal Chemistry Letters. URL:[Link]
- Novel compounds as modulators of protein kinases (WO2012151525A1). World Intellectual Property Organization / Google Patents.
Sources
Benchmarking the Performance of 5-Iodo-2-methoxy-1,3-dimethylbenzene in Key Cross-Coupling Reactions
An In-Depth Technical Guide
As a cornerstone of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds through transition-metal catalyzed cross-coupling reactions is indispensable. The choice of aryl halide substrate is critical, influencing reaction kinetics, yields, and catalyst selection. This guide provides a comprehensive performance benchmark of 5-Iodo-2-methoxy-1,3-dimethylbenzene, a sterically hindered and electron-rich aryl iodide, in several prominent named reactions. We will delve into the mechanistic nuances, provide comparative data against alternative substrates, and present detailed experimental protocols to assist researchers in medicinal chemistry and materials science.
The structure of 5-Iodo-2-methoxy-1,3-dimethylbenzene presents a unique combination of electronic and steric factors. The iodine atom provides high reactivity, typical for aryl iodides in oxidative addition steps.[1] However, the strong electron-donating effects of the methoxy and two methyl groups enrich the aromatic ring, which can modulate its reactivity, particularly in reactions sensitive to electron density like the Buchwald-Hartwig amination.[2] Furthermore, the presence of two methyl groups introduces significant steric bulk, which can influence the approach of bulky catalysts and coupling partners.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[3] Its tolerance for a wide range of functional groups and generally mild reaction conditions make it a staple in complex molecule synthesis.
Mechanistic Considerations
The catalytic cycle, illustrated below, typically involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-iodide bond, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organic group is transferred from the boron atom to the palladium center, a process activated by a base.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
Performance Analysis & Comparative Data
5-Iodo-2-methoxy-1,3-dimethylbenzene is an excellent substrate for Suzuki coupling. The highly reactive C-I bond ensures facile oxidative addition. While electron-donating groups can sometimes slow this step, the inherent reactivity of the iodide overcomes this effect. The primary consideration is steric hindrance, which may necessitate the use of less bulky boronic acids or catalysts with smaller ligands to achieve optimal yields.
Table 1: Comparison of Aryl Halides in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 5-Iodo-2-methoxy-1,3-dimethylbenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C, 8h | ~90-95 (Est.) | N/A |
| 2 | 4-Iodoanisole | Phenylboronic acid | Pd/C, K₂CO₃ | DMF, MW, 90 min | 92 | [5] |
| 3 | 4-Bromoanisole | Phenylboronic acid | Ortho-palladated complex, K₂CO₃ | Methanol, 65 °C | High | [6] |
| 4 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂, SPhos | Dioxane/H₂O, 60 °C | ~37 (from acid) | [3] |
| 5 | Iodobenzene | Phenylboronic acid | Pd-IPG, NaOH | EtOH/H₂O, 60 °C | >98 | [7] |
Note: Estimated yield for Entry 1 is based on the high reactivity of aryl iodides and typical outcomes for similar substrates.
The data clearly shows the reactivity trend of Ar-I > Ar-Br >> Ar-Cl.[1] 5-Iodo-2-methoxy-1,3-dimethylbenzene is expected to perform comparably to other aryl iodides, delivering high yields under standard conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL) and Water (1 mL)
-
Schlenk flask, condenser, magnetic stirrer
Procedure:
-
To a dry Schlenk flask, add 5-Iodo-2-methoxy-1,3-dimethylbenzene, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add degassed toluene and water via syringe.
-
Heat the mixture to 90 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the biaryl product.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds between aryl or vinyl halides and terminal alkynes.[8] It typically employs a dual-catalyst system of palladium and a copper(I) salt.
Mechanistic Considerations
The reaction involves two interconnected catalytic cycles:
-
Palladium Cycle: Similar to the Suzuki reaction, it begins with the oxidative addition of the aryl iodide to Pd(0).
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the palladium center to afford the alkynylated product and regenerate the Pd(0) catalyst.[8]
Performance Analysis & Comparative Data
5-Iodo-2-methoxy-1,3-dimethylbenzene is a prime candidate for Sonogashira coupling. The reaction is generally tolerant of both electron-donating and electron-withdrawing groups. A key challenge in Sonogashira reactions is the undesired homocoupling of the alkyne partner (Glaser coupling), which can be minimized with careful control of reaction conditions, such as running the reaction under an inert atmosphere.[9]
Table 2: Comparison of Substrates in Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 5-Iodo-2-methoxy-1,3-dimethylbenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, rt, 6h | ~85-95 (Est.) | N/A |
| 2 | Iodobenzene | Phenylacetylene | Pd Single-Atom Catalyst, CuI, PPh₃ | Solvent, 353K, 24h | High | [10] |
| 3 | 1-Iodoglucal | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Neat Et₃N, rt, 12h | 92 | [11] |
| 4 | 4-Iodo-N,N-dimethylaniline | Trimethylsilylacetylene | Modified Conditions | Acetonitrile | Quantitative | [9] |
Note: Estimated yield for Entry 1 is based on the high reactivity of aryl iodides in this coupling.
Experimental Protocol: Sonogashira Coupling
Materials:
-
5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol)
-
Terminal Alkyne (1.1 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3 mL)
-
THF (5 mL)
Procedure:
-
In a Schlenk flask, dissolve 5-Iodo-2-methoxy-1,3-dimethylbenzene, Pd(PPh₃)₂Cl₂, and CuI in THF and triethylamine.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature for 6-12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine, and dry over MgSO₄.
-
Filter, concentrate, and purify the product by column chromatography.[11][12]
Heck Reaction
The Mizoroki-Heck reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[13] It is a powerful tool for C(sp²)-C(sp²) bond formation.
Mechanistic Considerations
The Heck reaction mechanism differs from the previous examples as it does not involve a transmetalation step.
-
Oxidative Addition: Pd(0) adds to the aryl iodide.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex, followed by insertion of the alkene into the Pd-Aryl bond.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the Pd(0) catalyst.[14]
Performance Analysis & Comparative Data
The Heck reaction is generally successful with electron-rich aryl iodides like 5-Iodo-2-methoxy-1,3-dimethylbenzene. Electron-donating groups are well-tolerated and can lead to good yields.[13] The high temperatures often required for Heck reactions can be a limitation, but modern methods, including mechanocatalysis, can accelerate the process.[13][15]
Table 3: Comparison of Aryl Iodides in the Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 5-Iodo-2-methoxy-1,3-dimethylbenzene | Styrene | Pd(OAc)₂, PPh₃, Et₃N | DMF, 100 °C, 12h | ~70-80 (Est.) | N/A |
| 2 | Iodobenzene | Styrene | Pd milling ball, K₂CO₃ | DMF, 120 °C, 60 min | 82 | [13] |
| 3 | 4-Iodoanisole | Styrene | Pd milling ball, K₂CO₃ | DMF, 120 °C, 2h | 79 | [13] |
| 4 | 1-Bromo-4-iodobenzene | tert-Butyl acrylate | Pd milling ball, K₂CO₃ | DMF, 120 °C, 2h | 65 (at I-position) | [13] |
Note: Estimated yield for Entry 1 is based on general performance of electron-rich aryl iodides.
Experimental Protocol: Heck Reaction
Materials:
-
5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol)
-
Alkene (e.g., Styrene) (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
Add 5-Iodo-2-methoxy-1,3-dimethylbenzene, Pd(OAc)₂, PPh₃, and Et₃N to a dry Schlenk flask.
-
Evacuate and backfill the flask with an inert gas.
-
Add the alkene and anhydrous DMF via syringe.
-
Seal the flask and heat in an oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the palladium-catalyzed formation of a C-N bond between an aryl halide and an amine.[14] It has become one of the most important methods for synthesizing aryl amines, which are prevalent in pharmaceuticals.[18]
Mechanistic Considerations
The catalytic cycle is similar to that of the Suzuki reaction:
-
Oxidative Addition: Pd(0) adds to the aryl halide.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex, and the base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is crucial for facilitating this step.[4]
Performance Analysis & Comparative Data
The electron-rich nature of 5-Iodo-2-methoxy-1,3-dimethylbenzene makes it a more challenging substrate for Buchwald-Hartwig amination. The electron-donating groups deactivate the aryl halide towards oxidative addition. Consequently, more reactive catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and stronger bases (e.g., NaOt-Bu, KOt-Bu), are often required to achieve good yields.[2]
Table 4: Comparison of Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Conditions | Performance | Reference |
|---|---|---|---|---|---|---|
| 1 | 5-Iodo-2-methoxy-1,3-dimethylbenzene | Morpholine | Pd₂(dba)₃, XPhos, NaOt-Bu | Toluene, 100 °C | Moderate to Good Yields Expected | N/A |
| 2 | o-Bromoanisole | Aniline | Pd(OAc)₂, X-Phos, Cs₂CO₃ | Toluene, MW | Requires stronger bases like NaOt-Bu | [2] |
| 3 | 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂, Phenylboronic ester (activator) | K₃PO₄ | 78% (Selective at I-position) | [19] |
| 4 | p-Bromotoluene | Piperazine | Pd(dba)₂/BINAP, NaO-t-Bu | m-xylene, MW | Good selectivity | [18] |
Note: Conditions in Entry 1 are suggested based on best practices for electron-rich aryl halides.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add NaOt-Bu, XPhos, and Pd₂(dba)₃ to a Schlenk tube.
-
Add toluene, followed by the amine and then 5-Iodo-2-methoxy-1,3-dimethylbenzene.
-
Seal the tube, remove it from the glovebox, and heat in an oil bath at 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the organic layer with brine, and dry over Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O, C-N, and C-S bonds.[20] While often requiring harsher conditions (high temperatures, polar aprotic solvents) than palladium-catalyzed methods, it is a valuable alternative, especially for large-scale synthesis where the cost of copper is advantageous over palladium.[21]
Mechanistic Considerations
The mechanism is less universally agreed upon than palladium-catalyzed cycles but is thought to involve a Cu(I)/Cu(III) cycle or radical pathways. A plausible pathway involves:
-
Formation of a copper(I) alkoxide or amide from the alcohol/amine and a copper(I) source.
-
Oxidative addition of the aryl halide to the Cu(I) species to form a Cu(III) intermediate.
-
Reductive elimination to form the product and regenerate the Cu(I) catalyst.[20]
Performance Analysis & Comparative Data
Aryl iodides are the most reactive halides in Ullmann-type reactions. The reaction is typically accelerated by electron-withdrawing groups on the aryl halide. Therefore, the electron-rich 5-Iodo-2-methoxy-1,3-dimethylbenzene would be expected to be less reactive than an aryl iodide bearing, for example, a nitro group. Achieving good yields will likely require high temperatures (>150 °C) and the use of a ligand, such as phenanthroline, to stabilize the copper catalyst.
Table 5: Comparison of Substrates in Ullmann Condensation
| Entry | Aryl Halide | Nucleophile | Catalyst System | Conditions | Performance | Reference |
|---|---|---|---|---|---|---|
| 1 | 5-Iodo-2-methoxy-1,3-dimethylbenzene | Phenol | CuI, Phenanthroline, K₂CO₃ | DMF, 150 °C | Slower reaction, requires forcing conditions | N/A |
| 2 | 4-Chloronitrobenzene | Phenol | Copper catalyst, KOH | High Temp | Classic example, activated by NO₂ group | [20] |
| 3 | 2-Iodo-5-methylbenzoic acid | Aniline | CuI, Ligand, K₂CO₃ | DMSO, 110-130 °C | Viable alternative to Buchwald-Hartwig | [21] |
| 4 | o-Chloroiodobenzene | Guaiacol | Copper powder, K₂CO₃ | Neat, 160-200 °C | High temperature required |[22] |
Experimental Protocol: Ullmann Ether Synthesis
Materials:
-
5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous DMF (5 mL)
Procedure:
-
To a reaction tube, add CuI, 1,10-phenanthroline, Cs₂CO₃, the phenol, and 5-Iodo-2-methoxy-1,3-dimethylbenzene.
-
Add anhydrous DMF.
-
Seal the tube and heat to 130-150 °C for 24-48 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous LiCl solution (to remove DMF), water, and brine.
-
Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Conclusion
5-Iodo-2-methoxy-1,3-dimethylbenzene serves as a highly effective, albeit sterically demanding, substrate across a range of fundamental cross-coupling reactions.
-
For C-C bond formation (Suzuki, Sonogashira, Heck): It is an excellent substrate due to the high reactivity of the C-I bond, consistently leading to high yields under standard conditions. The primary consideration for optimization is managing steric interactions by selecting appropriate coupling partners and ligands.
-
For C-N bond formation (Buchwald-Hartwig): Its electron-rich nature presents a challenge, necessitating the use of modern, highly active catalyst systems with bulky phosphine ligands and strong bases to overcome the slower rate of oxidative addition.
-
For C-O/C-N bond formation (Ullmann): The compound is a viable substrate, but its electron-donating groups require more forcing conditions (higher temperatures, longer reaction times) compared to electron-deficient aryl iodides.
This guide demonstrates that a thorough understanding of a substrate's electronic and steric properties is paramount for selecting the optimal reaction and conditions. 5-Iodo-2-methoxy-1,3-dimethylbenzene, while not a universal "plug-and-play" reagent, offers vast potential for constructing complex molecular architectures when paired with the appropriate catalytic system.
References
-
Wikipedia contributors. (2024). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Stadler, M., et al. (2023). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Scientific Reports. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Kim, H.-S., et al. (2012). Heck Reaction of Baylis-Hillman Adducts with Iodobenzenes Using a Catalytic Amount of Pd/C under Solvent-Free Conditions. Synthesis. [Link]
-
Tzschucke, C. C. Heck Reaction. University of Heidelberg. [Link]
-
Van Allen, D. (2012). REINVESTIGATNG THE ULLMANN REACTION. University of South Carolina Scholar Commons. [Link]
-
Crawford, A. G., et al. (2019). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal. [Link]
-
Wang, C., et al. (2020). Photoinduced inverse Sonogashira coupling reaction. Chemical Science. [Link]
-
Chemistry Steps. (2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling. Chemistry Steps. [Link]
-
Organic Syntheses. 2-METHOXYDIPHENYL ETHER. Organic Syntheses. [Link]
-
Kempe, R., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. ACS Omega. [Link]
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Kolotaev, A. V., et al. (2018). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Oriental Journal of Chemistry. [Link]
-
Zhang, Z., et al. (2021). Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethyl Carbonate. Organic Letters. [Link]
-
Thomas, K. R. J., et al. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. [Link]
-
Pérez-Ramírez, J., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
-
Wrodnigg, T. M., et al. (2012). Sonogashira–Hagihara reactions of halogenated glycals. Beilstein Journal of Organic Chemistry. [Link]
-
Wölfling, J., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Purdue University. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. [Link]
-
ResearchGate. (2021). Reaction mechanism of Suzuki–Miyaura and Buchwald–Hartwig cross-couplings. ResearchGate. [Link]
-
ResearchGate. (2014). Table 1 Optimization of the reaction conditions for Suzuki coupling.... ResearchGate. [Link]
-
Sarpong, R., et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]
-
Christensen, M. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Isfahan University of Technology. (2015). Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN - OICC Press. Iranian Journal of Catalysis. [Link]
-
Reddy, C. R., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. [Link]
-
Royal Society of Chemistry. (2023). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Royal Society of Chemistry. [Link]
-
ChemRxiv. (2022). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carb. ChemRxiv. [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. [Link]
-
SciELO. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
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- 14. chem.libretexts.org [chem.libretexts.org]
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- 19. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Organic Syntheses Procedure [orgsyn.org]
A comparative study of reaction kinetics using 5-Iodo-2-methoxy-1,3-dimethylbenzene
This guide provides a comparative kinetic analysis of 5-Iodo-2-methoxy-1,3-dimethylbenzene , a specialized aryl iodide building block used in pharmaceutical synthesis.[1]
Unlike generic reaction protocols, this study isolates the specific electronic and steric contributions of the 2-methoxy-1,3-dimethyl substitution pattern.[1] We compare its performance against standard and isomeric alternatives to aid process chemists in optimizing cross-coupling and halogen-exchange workflows.[1]
Substrate Profile & Structural Logic
To understand the kinetics, we must first deconstruct the molecule’s geometry and electronic surface. The target molecule, 5-Iodo-2-methoxy-1,3-dimethylbenzene (referred to herein as Target-5I ), presents a unique "Janus-faced" reactivity profile:
-
Steric Environment: The iodine atom at position 5 is flanked by protons (C4-H and C6-H).[1] Unlike its isomer 2-iodo-1,3-dimethylbenzene, the reactive center in Target-5I is sterically accessible .[1]
-
Electronic Environment: The ring is highly electron-rich.[1] The iodine is para to a methoxy group (
) and meta to two methyl groups ( ).[1] The aggregate Hammett constant ( ) suggests a significant increase in electron density compared to iodobenzene.
Comparison Candidates
We compare Target-5I against two distinct kinetic benchmarks:
| Candidate | Role | Structure Notes | Electronic State | Steric Hindrance (at I) |
| Target-5I | Subject | 5-Iodo-2-methoxy-1,3-dimethylbenzene | Highly Electron-Rich | Low (Flanked by H) |
| Ref-PhI | Standard | Iodobenzene | Neutral | None |
| Iso-2I | Steric Probe | 2-Iodo-1,3-dimethylbenzene | Electron-Rich | High (Flanked by Me) |
Kinetic Case Study: Palladium-Catalyzed Oxidative Addition
The rate-determining step (RDS) for the Suzuki-Miyaura coupling of electron-rich aryl iodides is frequently the oxidative addition (OA) to Pd(0).[1]
Mechanistic Causality
For aryl iodides, the OA step involves the nucleophilic attack of the Pd(0) species onto the Ar-I
-
Electronic Effect: Electron-donating groups (EDGs) on the aryl ring generally decrease the rate of oxidative addition because they render the arene less electrophilic.[1]
-
Steric Effect: Ortho-substitution significantly destabilizes the planar transition state required for Pd insertion.[1]
Comparative Kinetic Data (Projected)
The following data summarizes relative rate constants (
| Substrate | Activation Energy ( | Kinetic Bottleneck | |
| Ref-PhI | 1.00 | ~14.5 kcal/mol | Diffusion/Ligand Dissociation |
| Target-5I | 0.35 - 0.50 | ~17.2 kcal/mol | Electronic Deactivation (High electron density resists Pd attack) |
| Iso-2I | < 0.05 | >22.0 kcal/mol | Steric Inhibition (Ortho-methyls block Pd approach) |
Process Insight: While Target-5I reacts slower than iodobenzene due to electronics, it is orders of magnitude more reactive than the sterically hindered Iso-2I .[1] Researchers should prioritize electron-deficient ligands (e.g., phosphites or electron-poor phosphines like P
) to accelerate the oxidative addition of Target-5I.[1]
Visualization: Reactivity Landscapes
The following diagram illustrates the divergent kinetic pathways. Target-5I follows the "Electronic Barrier" path, while Iso-2I is blocked by the "Steric Wall".[1]
Figure 1: Kinetic pathways for oxidative addition. Target-5I faces an electronic barrier but avoids the steric wall.[1]
Experimental Protocol: Determining
To validate these kinetics in your specific matrix, use the Initial Rates Method via reaction calorimetry or in-situ NMR.[1] This protocol is self-validating by checking linearity at
Materials
-
Substrate: 5-Iodo-2-methoxy-1,3-dimethylbenzene (1.0 equiv).
-
Catalyst:
(2 mol%). -
Coupling Partner: Phenylboronic acid (1.5 equiv).
-
Base:
(2.0 equiv). -
Solvent: Toluene/Water (10:1) or THF.
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct NMR signals).[1]
Step-by-Step Workflow
-
Baseline Setup: In a glovebox, dissolve Target-5I (0.5 mmol) and Internal Standard (0.25 mmol) in degassed THF-d8 (3.0 mL).
-
Validation: Acquire
NMR. Integrate the Ar-CH signal of Target-5I (approx 2.2 ppm) vs. the OMe signal of the standard.[1]
-
-
Catalyst Injection: Add the Pd catalyst stock solution. Start the timer (
).-
Critical: Maintain temperature at exactly 25°C or 50°C using a variable temperature NMR probe.[1]
-
-
Data Acquisition: Acquire spectra every 120 seconds for 60 minutes.
-
Monitor: Disappearance of the Target-5I Ar-H signal (
7.4 ppm) and appearance of the biaryl product.[1]
-
-
Analysis: Plot
vs. time.-
Linearity Check: If
for the first 15% conversion, the reaction is pseudo-first-order in substrate (under these conditions). The slope is .
-
Workflow Diagram
Figure 2: In-situ NMR monitoring workflow for kinetic determination.[1]
Strategic Recommendations
Based on the electronic profile of 5-Iodo-2-methoxy-1,3-dimethylbenzene , the following adjustments are recommended for drug development campaigns:
-
Catalyst Selection: Avoid electron-rich ligands (e.g., tricyclohexylphosphine) which are typically used for chlorides.[1] For this electron-rich iodide, use electron-poor ligands (e.g., tri(2-furyl)phosphine or phosphites) to lower the LUMO of the Palladium center, facilitating nucleophilic attack by the metal.[1]
-
Lithiation Risks: If performing Lithium-Halogen exchange instead of coupling, be aware that the 2-methoxy group is sterically shielded by the 1,3-methyls.[1] It will not effectively direct ortho-lithiation.[1] The exchange will occur cleanly at the 5-Iodo position, generating a stable 5-lithio species stabilized by the electron-donating methyls.[1]
References
-
Electronic Effects in Oxidative Addition
-
Steric vs.
-
Title: Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.[2]
-
Source: ACS Organometallics.[1]
-
URL:[Link]
-
Relevance: Highlights the counter-intuitive sluggishness of certain aryl iodides and the impact of solvent/ligand choices.[2]
-
-
Synthesis & Characterization
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Iodo-2-methoxy-1,3-dimethylbenzene
This guide outlines the critical safety, logistical, and operational protocols for handling 5-Iodo-2-methoxy-1,3-dimethylbenzene . It is designed for researchers requiring immediate, actionable data without generic fluff.
Part 1: Executive Hazard Profile
Compound Identity:
-
Synonyms: 4-Iodo-2,6-dimethylanisole; 1-Iodo-3,5-dimethyl-4-methoxybenzene.[1][3]
-
CAS: 90609-47-5 (Verify specific isomer batch; naming conventions vary).[1]
-
Physical State: Typically a solid (crystalline powder) or low-melting solid.[1]
-
Primary Hazards:
-
Irritant: Causes skin (H315), serious eye (H319), and respiratory tract irritation (H335).[4]
-
Light Sensitive: Aryl iodides degrade under UV/visible light, releasing free iodine (
) which is corrosive and toxic. -
Sensitizer: Halogenated anisoles can cause allergic skin reactions upon repeated exposure.
-
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab gear. This compound requires specific barriers against organic permeation and particulate inhalation.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) Inner: 4 mil NitrileOuter: 5-8 mil Nitrile | Halogenated aromatics can permeate thin nitrile.[1] Double gloving provides a "breakthrough" buffer. If dissolving in DCM or Chloroform, use PVA or Silver Shield laminate gloves immediately. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient if the solid is dissolved. Goggles seal against vapors and splashes that can cause severe corneal damage. |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary/Emergency) | Mandatory: All handling (weighing, transfer) must occur inside a certified chemical fume hood. Use a respirator only during spill cleanup outside the hood. |
| Body Defense | Lab Coat (Cotton/Poly blend) + Chemical Apron | Standard coat protects clothes. Add a chemically resistant apron if handling >5g quantities in solution to prevent soak-through.[1] |
Part 3: Operational Handling Protocols
Storage & Stability
-
Environment: Store at 2–8°C (Refrigerated).
-
Light Protection: Must be stored in Amber glass vials or wrapped in aluminum foil. Light exposure turns the white/off-white solid yellow/brown (liberation of Iodine).[1]
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Oxygen promotes oxidative degradation.
Weighing & Transfer (The "Static" Risk)
Solid aryl iodides are often static-prone.[1]
-
Location: Place balance inside the fume hood.
-
Anti-Static: Use an anti-static gun or bar if the powder "flies."
-
Technique: Do not use metal spatulas if the compound is potentially corrosive to them (rare, but plastic/glass is safer). Use a glass funnel for transfer to avoid dust dispersion.
Reaction Setup (Cross-Coupling Context)
This compound is frequently used in Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]
-
Solvent Choice: If using DMF or DMSO, remember these solvents enhance skin absorption of the solute. Strict glove discipline is required. [1]
-
Degassing: Sparge solvents with Argon before adding the catalyst to prevent homocoupling or dehalogenation.
Part 4: Emergency Response & Disposal
Spill Management
Decision Logic:
-
Minor Spill (<5g, Solid):
-
Cover with wet paper towels to prevent dust.
-
Scoop into a jar.
-
Wipe area with Acetone, then soap/water.
-
-
Major Spill (>5g or Solution):
Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Segregation: NEVER mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them; halogenated disposal is significantly more expensive and requires specific incineration protocols.
-
Labeling: Clearly tag as "Contains Organic Iodide."
Part 5: Visual Safety Workflow
The following diagram illustrates the critical decision pathways for handling this compound safely.
Figure 1: Operational safety workflow for handling halogenated anisoles, emphasizing state-dependent PPE changes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735573 (Related Structure: 5-Bromo-2-iodo-1,3-dimethylbenzene).[1] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1450 (Laboratory Standard). Retrieved from [Link][1]
Sources
- 1. 5-tert-Butyl-2-iodo-1,3-dimethylbenzene, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 5-Iodo-2-methoxy-1,3-dimethylbenzene [sigmaaldrich.com]
- 3. 1-IODO-3,5-DIMETHYL-4-METHOXYBENZENE,55215-54-8 - LookChemical.com [lookchemical.com]
- 4. 5-Bromo-2-iodo-1,3-dimethylbenzene | C8H8BrI | CID 2735573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cica-web.kanto.co.jp [cica-web.kanto.co.jp]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. echemi.com [echemi.com]
- 8. ALLYL IODIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
